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  • Product: 1H-Pyrrole-2-carboxylate

Core Science & Biosynthesis

Foundational

Technical Profile: 1H-Pyrrole-2-carboxylate Stability & Reactivity

The following technical guide is structured to provide actionable, high-level insights for researchers working with 1H-pyrrole-2-carboxylate derivatives. Executive Summary The 1H-pyrrole-2-carboxylate moiety is a ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for researchers working with 1H-pyrrole-2-carboxylate derivatives.

Executive Summary

The 1H-pyrrole-2-carboxylate moiety is a ubiquitous pharmacophore in natural products (e.g., distamycin, netropsin) and a critical intermediate in the synthesis of pyrrole-imidazole polyamides. However, its utility is frequently compromised by two dominant instability vectors: acid-catalyzed decarboxylation and oxidative degradation .

This guide synthesizes the thermodynamic constraints of the free acid with the kinetic control required for successful functionalization. It provides a validated roadmap for handling this "privileged but labile" scaffold.

Part 1: Stability Profile & Degradation Mechanisms

The Decarboxylation Trap

Unlike benzoic acids, 1H-pyrrole-2-carboxylic acid is inherently unstable in acidic media. The decarboxylation follows a specific kinetic pathway that researchers must actively avoid during workup.

  • Mechanism: The reaction is acid-catalyzed but does not proceed via the typical arenium ion mechanism seen in simple aromatics. Instead, it involves the protonation of the pyrrole ring at the C2 position (ipso to the carboxylate), creating a non-aromatic, tetrahedral intermediate that rapidly expels CO₂.

  • Kinetic Trigger: The rate is first-order with respect to the substrate and accelerates logarithmically as pH drops below 3.0.

  • Implication: Acidic workups (e.g., 1M HCl washes) of the free acid will lead to significant yield loss and the formation of pyrrole oligomers (pyrrole reds).

Oxidative Sensitivity

The pyrrole ring is electron-rich (


-excessive). An electron-withdrawing group (EWG) at C2 stabilizes the ring somewhat, but it remains susceptible to oxidation.
  • Agents: Reagents like DDQ or

    
    -chloranil can oxidize pyrrole-2-carboxylates to 5-alkoxy-3-pyrrolin-2-ones  in the presence of alcohols.
    
  • Storage: Samples should be stored under inert atmosphere (Ar/N₂) at -20°C to prevent auto-oxidation, which manifests as darkening of the solid.

Stability Visualization

The following diagram illustrates the critical failure points in handling this moiety.

DecarboxylationMechanism Figure 1: Acid-Catalyzed Decarboxylation Pathway of Pyrrole-2-Acid Acid 1H-Pyrrole-2-carboxylic Acid Protonation C2-Protonation (Rate Limiting Step) Acid->Protonation + H+ (pH < 3) Intermediate Tetrahedral Intermediate Protonation->Intermediate Loss of Aromaticity Products Pyrrole + CO2 (Polymerization) Intermediate->Products Irreversible

Part 2: Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The 2-carboxylate group acts as an Electron Withdrawing Group (EWG). While pyrrole typically reacts at C2/C5, the occupied C2 position and the deactivating nature of the ester shift the regioselectivity.

  • Dominant Site (C4): In Friedel-Crafts acylation and nitration, the incoming electrophile is directed primarily to the C4 position (meta-like relative to the pyrrole nitrogen).

  • Secondary Site (C5): Halogenation is less selective and often results in poly-substitution or C5 mixtures if stoichiometry is not strictly controlled.

Functionalization Map

ReactivityMap Figure 2: Regioselectivity and Functionalization Vectors Core Methyl 1H-Pyrrole- 2-carboxylate N_Alk N-Alkylation (NaH/DMF, R-X) Core->N_Alk Base-Mediated C4_EAS C4-Acylation (Friedel-Crafts) Core->C4_EAS Major Product C5_Hal C5-Halogenation (NBS/NCS) Core->C5_Hal Competitive Ester_Amide Amidation (via Li-Salt) Core->Ester_Amide Coupling

Part 3: Experimental Protocols

Protocol A: Safe Amidation (The "Salt" Method)

Avoids the isolation of the unstable free acid.

Objective: Coupling 1H-pyrrole-2-carboxylate to an amine (


) without decarboxylation.
  • Saponification: Dissolve ethyl 1H-pyrrole-2-carboxylate in THF/MeOH (1:1). Add 2.0 eq. LiOH (aq). Stir at 40°C until TLC indicates consumption.

  • Isolation (Critical): Do NOT acidify. Concentrate the reaction mixture to dryness. Azeotrope with toluene (

    
    ) to remove water. This yields the stable Lithium 1H-pyrrole-2-carboxylate .
    
  • Coupling: Suspend the lithium salt in dry DMF. Add 1.1 eq. HBTU (or HATU) and 2.0 eq. DIPEA. Stir for 10 min.

  • Addition: Add the amine (

    
    ). Stir at RT for 4-12 h.
    
  • Workup: Dilute with EtOAc. Wash with sat.

    
     and brine.[1] (Avoid strong acid washes).
    
Protocol B: C4-Selective Friedel-Crafts Acylation

Validates the regioselectivity profile.

Objective: Synthesis of methyl 4-acetyl-1H-pyrrole-2-carboxylate.

  • Preparation: Dissolve methyl 1H-pyrrole-2-carboxylate (10 mmol) in dry dichloroethane (DCE).

  • Reagent Addition: Add acetic anhydride (1.1 eq.) at 0°C.

  • Catalysis: Slowly add

    
     (2.5 eq.) portion-wise. (Note: Excess Lewis acid is required to complex the carbonyls).
    
  • Reaction: Warm to 60°C for 2 hours.

  • Quench: Pour onto ice/water. Extract with DCM.

  • Result: The major product is the 4-acetyl isomer (>85% regioselectivity), confirmed by NMR (distinct splitting pattern of pyrrole protons).

Part 4: Quantitative Data Summary

ParameterValue / PropertyContext
pKa (Acid) 4.45Stronger acid than benzoic acid (4.2) due to electron-rich ring? No, weaker. (Benzoic is 4.2, Pyrrole-2-COOH is ~4.4).
pKa (NH) ~17.5Very weak acid; requires strong base (NaH, KOtBu) for deprotonation.[2]
Melting Point 204–208°C (dec)Decomposition often indicates decarboxylation upon melting.
Solubility MeOH, EtOH, DMSOPoor solubility in water; soluble in organic bases.
UV

~260–265 nmCharacteristic absorption for conjugated pyrrole ester.
Coordination Monodentate (

-O)
Binds metals primarily through carboxylate oxygen, not pyrrole nitrogen.[3]

References

  • Kinetics of Decarboxylation: Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. Link

  • Amidation Protocol: Bao, X., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Link

  • EAS Regioselectivity: Anderson, H. J., & Huang, C. W. (1967). Pyrrole chemistry.[2][4][5][6][7][8][9][10][11][12] VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry. Link

  • Oxidative Instability: Miyata, K., et al. (2017). Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic application. Heterocycles. Link

  • Physical Properties: National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxylic acid WebBook. Link

Sources

Exploratory

Positional Isomerism in Drug Discovery: A Deep Dive into 1H-Pyrrole-2-carboxylate and its Congeners

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and blockbus...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and blockbuster pharmaceuticals like Atorvastatin and Sunitinib.[1][2][3] While the pyrrole scaffold itself is well-understood, the profound impact of substituent placement—a concept known as positional isomerism—is a critical and often nuanced aspect of molecular design. A seemingly subtle shift of a functional group can dramatically alter a molecule's electronic properties, steric profile, reactivity, and, ultimately, its biological activity.

This guide focuses on the key differences between 1H-Pyrrole-2-carboxylate and its principal positional isomer, 1H-Pyrrole-3-carboxylate. We will dissect how the placement of the carboxylate group at the C2 versus the C3 position dictates the molecule's fundamental character, from its physicochemical properties and synthetic accessibility to its utility in drug development and materials science. For the researcher and drug developer, understanding these distinctions is paramount for rational design, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.

Part 1: The Core Distinction: Electronic and Physicochemical Properties

The primary differences between the 2- and 3-carboxylate isomers stem from the electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing carboxylate group.

Electronic Landscape

The pyrrole ring is a 6-π electron aromatic system where the nitrogen's lone pair participates in the delocalization. The carboxylate group (-COOH or -COOR) is a meta-directing deactivator in benzene chemistry, but its effect on the electron-rich pyrrole is more complex.

  • 1H-Pyrrole-2-carboxylate: The carboxylate group at the C2 position (α-position) is directly adjacent to the nitrogen atom. This proximity leads to a strong inductive withdrawal of electron density and significant resonance stabilization of a negative charge at the C5 position. The N-H proton becomes more acidic due to the adjacent electron-withdrawing group.

  • 1H-Pyrrole-3-carboxylate: When the carboxylate is at the C3 position (β-position), its electron-withdrawing influence on the nitrogen atom is attenuated. The electronic communication is less direct, resulting in a different distribution of electron density throughout the ring compared to the 2-isomer.

Caption: Isomeric placement of the carboxylate group.

Comparative Physicochemical Properties

These electronic differences manifest in measurable physicochemical properties that are critical for drug development, such as solubility and acidity, which influence absorption and distribution.

Property1H-Pyrrole-2-carboxylic acid1H-Pyrrole-3-carboxylic acidRationale for Difference
Molecular Formula C₅H₅NO₂[4]C₅H₅NO₂[5]Isomers have the same molecular formula.
Molecular Weight 111.10 g/mol [4]111.10 g/mol [5]Isomers have the same molecular weight.
Appearance White solid[6]White to light yellow solid[7]Crystal packing and minor impurities can affect color.
Melting Point 204-208 °C[6]~158-162 °CThe 2-isomer can form more stable intermolecular hydrogen-bonded dimers, leading to a more stable crystal lattice and a higher melting point.[6]
Acidity (pKa) ~4.4~4.9-5.1The carboxylate at the C2 position provides greater stabilization of the conjugate base through inductive and resonance effects, making it a stronger acid.
¹H NMR (DMSO-d₆) δ ~6.97 (H5), ~6.75 (H3), ~6.15 (H4) ppm[8]δ ~7.3 (H2), ~6.7 (H5), ~6.2 (H4) ppmThe proton adjacent to the carboxylate group is significantly deshielded. The coupling patterns are distinct and diagnostic for each isomer.
¹³C NMR C2 is highly deshielded (~162 ppm for C=O)C3 is highly deshielded (~164 ppm for C=O)The chemical shift of the carboxylate carbon and the ring carbons provides a clear fingerprint for each isomer.

Part 2: Synthesis, Reactivity, and Analytical Distinction

The distinct electronic and steric environments of the two isomers dictate not only how they are synthesized but also how they react and how they can be differentiated analytically.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of these isomers often requires different strategic approaches, a crucial consideration for process chemistry and large-scale production.

  • 1H-Pyrrole-2-carboxylates: These are often more straightforward to synthesize. A common and versatile method is the one-pot reaction of chalcones with glycine esters, proceeding through an electrocyclic ring closure followed by oxidation.[9] This allows for a wide range of functional groups to be incorporated.

  • 1H-Pyrrole-3-carboxylates: Synthesis can be more challenging. Routes may involve multi-step sequences starting from pre-functionalized precursors or less common cyclization strategies.[10] For example, a synthesis might start with ethyl pyrrole-3-glyoxylate, which is reduced and then cleaved to yield the desired 3-substituted product.[10]

G cluster_0 Synthesis of 2-Carboxylate cluster_1 Synthesis of 3-Carboxylate a Chalcone + Glycine Ester b 3,4-dihydro-2H-pyrrole intermediate a->b Electrocyclization c Oxidation b->c d Ethyl 1H-pyrrole-2-carboxylate c->d e Pyrrole g Ethyl pyrrole-3-glyoxylate e->g Friedel-Crafts Acylation f Ethyl Oxalyl Chloride h Reduction (NaBH4) g->h i Oxidative Cleavage (NaIO4) h->i j Pyrrole-3-carboxaldehyde i->j k Oxidation j->k l 1H-pyrrole-3-carboxylic acid k->l

Caption: Contrasting synthetic workflows for pyrrole carboxylates.

Differential Reactivity

The position of the carboxylate group governs the regioselectivity of further reactions, particularly electrophilic aromatic substitution. The electron-withdrawing carboxylate group deactivates the pyrrole ring, but the extent and positional effects differ.

  • For 1H-Pyrrole-2-carboxylate: The C4 and C5 positions are the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

  • For 1H-Pyrrole-3-carboxylate: The C2 and C5 positions (the α-positions) are generally the most activated and susceptible to electrophilic attack, as the deactivating effect of the C3-carboxylate is less pronounced at these sites.

Protocol: Analytical Distinction by HPLC

For a drug development professional, confirming the identity and purity of an isomer is non-negotiable. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying these isomers.

Objective: To resolve a mixture of 1H-Pyrrole-2-carboxylic acid and 1H-Pyrrole-3-carboxylic acid.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 50% B

    • 15-17 min: Linear gradient from 50% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample mixture in a 50:50 mixture of water and acetonitrile to a concentration of ~1 mg/mL.

Expected Outcome: Due to differences in polarity (the 2-isomer is generally slightly more polar), the two isomers will have distinct retention times, allowing for their clear separation and quantification. 1H-Pyrrole-2-carboxylic acid is expected to elute slightly earlier than the 3-isomer under these conditions.

Part 3: Applications in Drug Discovery and Materials Science

The isomeric form is a critical determinant of a molecule's ability to fit into a biological target or to assemble into a functional material.

Application Area1H-Pyrrole-2-carboxylate Derivatives1H-Pyrrole-3-carboxylate Derivatives
Pharmaceuticals Serve as key intermediates for pharmaceuticals targeting neurological disorders, and in the synthesis of antibacterial and antifungal agents.[1][11][12] The natural alkaloid is a precursor to compounds like clorobiocin and pyoluteorin.[13]Also used as building blocks in medicinal chemistry, with some derivatives showing antibacterial activity against strains like Staphylococcus sp.[1][7][14]
Agrochemicals Used as a building block for herbicides and fungicides.[11]Also employed in the formulation of agrochemicals.[14]
Materials Science Incorporated into the production of conductive polymers, which are essential for flexible electronics and sensors.[11]Utilized in the development of advanced polymers, coatings, dyes, and pigments.[14][15]
Biochemical Research Used in studies related to enzyme inhibition and metabolic pathways.[11] It has shown activity as a proline racemase inhibitor.[16]Acts as a building block in the synthesis of various biologically active compounds for drug discovery research.[14]

Conclusion

The distinction between 1H-Pyrrole-2-carboxylate and 1H-Pyrrole-3-carboxylate is a powerful illustration of a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. The positional change of a single carboxylate group initiates a cascade of effects, altering the molecule's electronic distribution, physicochemical properties, synthetic accessibility, and ultimately, its utility. For scientists in drug discovery and materials science, a deep appreciation of these isomeric differences is not merely academic; it is an essential tool for the rational design of novel molecules with tailored properties and optimized performance.

References

  • A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. (2025). ResearchGate. Available from: [Link]

  • Gao, Y., et al. (2025). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. Available from: [Link]

  • Gensbøl, A., & Skrydstrup, T. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Available from: [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]

  • An Efficient Procedure for the Synthesis of Polysubstituted Pyrroles in an Ionic Liquid. (n.d.). Verlag der Zeitschrift für Naturforschung. Available from: [Link]

  • Bioaustralis Fine Chemicals. Pyrrole-2-carboxylic acid. Available from: [Link]

  • Gontijo, J. V., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available from: [Link]

  • Proniewicz, L. M., et al. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-Carboxylic Acid. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-Carboxylate. PubChem. Available from: [Link]

  • Wang, Y., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC. Available from: [Link]

  • U.S. Environmental Protection Agency. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties. Available from: [Link]

  • Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
  • Demopoulos, V. J. (1986). A CONVENIENT SYNTHESIS OF PYRROLE-3-CARBOXALDEHYDE. Organic Preparations and Procedures International. Available from: [Link]

  • The Role of Methyl 1H-Pyrrole-2-Carboxylate in Advanced Organic Synthesis. (2026). Available from: [Link]

  • National Center for Biotechnology Information. methyl 1H-pyrrole-3-carboxylate. PubChem. Available from: [Link]

  • Synthetic procedure for 5‐(carboxycarbonyl)‐1H‐pyrrole‐3‐carboxylic acid (compound 1a). (n.d.). ResearchGate. Available from: [Link]

  • Wikipedia. Pyrrole. Available from: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025). MDPI. Available from: [Link]

  • Lin, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-3-carboxylic acid. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 4-methyl-1h-pyrrole-3-carboxylate. PubChem. Available from: [Link]

  • Pipzine Chemicals. 1H-Pyrrole-3-carboxylic Acid, 5-Formyl-2,4-Dimethyl-, Ethyl Ester. Available from: [Link]

  • 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). Available from: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. Available from: [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available from: [Link]

  • Lin, H., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. PubChem. Available from: [Link]

  • NIST. 1H-Pyrrole-2-carboxylic acid. NIST WebBook. Available from: [Link]

  • Structural isomers of the pyrrolines. (n.d.). ResearchGate. Available from: [Link]

  • Mishra, R. R., et al. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical Research and Science. Available from: [Link]

  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry. Available from: [Link]

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Foundational

Deciphering the Biological Role of Pyrrole-2-Carboxylic Acid: A Plant Metabolite and Rhizosphere Signaling Molecule

Executive Summary Pyrrole-2-carboxylic acid (P2C) is a small, amphoteric polar metabolite characterized by a five-membered aromatic heterocycle containing a nitrogen atom and a carboxylic acid functional group at the C2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole-2-carboxylic acid (P2C) is a small, amphoteric polar metabolite characterized by a five-membered aromatic heterocycle containing a nitrogen atom and a carboxylic acid functional group at the C2 position[1]. While historically categorized primarily as a microbial alkaloid produced by Streptomyces and marine bacteria[2][3], high-resolution metabolomics has reclassified P2C as a critical endogenous plant metabolite[4]. Its presence in species such as Capparis spinosa[4] and its dynamic regulation during abiotic stress in crops underscore its dual role: acting as a phytochemical stress-response mediator internally, and as a cross-kingdom signaling molecule in the rhizosphere[5][6]. This whitepaper provides a comprehensive technical guide on the metabolic origins, physiological roles, and analytical methodologies associated with P2C.

Metabolic Origins and Biosynthetic Logic

In both microbial and plant systems, the de novo biological construction of the pyrrole-2-carboxylate scaffold is intimately linked to amino acid metabolism[7]. The primary endogenous precursor is L-proline[7]. The conversion involves a highly controlled four-electron oxidation process, typically mediated by FAD-dependent oxidases and dehydrogenase complexes, transitioning through a 1-pyrroline-5-carboxylic acid intermediate[7].

This activated scaffold is not merely an endpoint; it serves as a foundational building block for complex secondary metabolites, including prodiginines, halogenated coumarin antibiotics, and various plant-derived brachystemidines[7].

Biosynthesis Proline L-Proline (Endogenous Precursor) Dehydrogenation Dehydrogenation (FAD-dependent oxidase) Proline->Dehydrogenation Pyrroline 1-Pyrroline-5-carboxylic acid Dehydrogenation->Pyrroline Oxidation 4-Electron Oxidation (Dehydrogenase complex) Pyrroline->Oxidation P2C Pyrrole-2-carboxylic acid (P2C) Oxidation->P2C

Biosynthetic logic of P2C from L-proline via multi-step enzymatic oxidation.

Endogenous Plant Stress Responses: The Cold Tolerance Axis

P2C plays a measurable role in plant abiotic stress tolerance, particularly in cold stress adaptation. In agricultural models such as the tomato (Solanum lycopersicum), chilling injury (CI) severely disrupts the cellular metabolome[6]. Multi-omics analyses reveal that application of the plant growth regulator brassinolide (BR) significantly upregulates P2C accumulation during cold storage[6].

The causality behind this upregulation lies in P2C's amphoteric nature. During cold-induced dehydration stress, P2C acts as a potent osmoprotectant, stabilizing intracellular pH and maintaining membrane integrity[6].

Table 1: Metabolomic Shifts in Tomato Fruit During Chilling Injury (CI) and Brassinolide (BR) Treatment [6]

Metabolite ClassMetaboliteShift under BR TreatmentBiological Implication in Cold Stress
Organic Acids Pyrrole-2-carboxylic acid Upregulated Osmoprotection / Stress signaling
Organic AcidsLactic acidDownregulatedModulation of anaerobic stress responses
CarbohydratesSucroseUpregulatedCryoprotectant / Energy reserve
CarbohydratesD-galacturonic acidUpregulatedCell wall pectin remodeling
LipidsErucic acidDownregulatedPrevention of membrane hyper-rigidification

Rhizosphere Dynamics: P2C as a Cross-Kingdom Signaling Molecule

Beyond endogenous plant physiology, P2C is a potent signaling molecule mediating interactions between biocontrol bacteria and pathogenic fungi in the root microbiome[5]. Lysobacter species, known for their broad-spectrum antimicrobial activities against plant pathogens, synthesize large quantities of P2C[5].

Exogenous P2C acts as an autoinducer, promoting Lysobacter biofilm formation via the global regulator Clp[5]. This biofilm matrix is essential for successful root colonization and systemic resistance induction in the host plant. Interestingly, this signaling axis is actively antagonized by fungal pathogens like Fusarium graminearum; fungal cell wall chitin dramatically suppresses P2C production in Lysobacter, representing a sophisticated chemical arms race in the rhizosphere[5].

Signaling Lysobacter Lysobacter sp. (Biocontrol Agent) P2C P2C Secretion Lysobacter->P2C Synthesizes Biofilm Biofilm Formation (Clp regulator dependent) P2C->Biofilm Promotes Fusarium Fusarium sp. (Fungal Pathogen) Chitin Fungal Chitin Fusarium->Chitin Cell Wall Component Chitin->P2C Suppresses

P2C-mediated signaling axis between Lysobacter and Fusarium fungi in the rhizosphere.

Experimental Methodologies for P2C Analysis

To effectively study P2C in complex biological matrices, rigorous, self-validating protocols are required. Below are field-proven methodologies designed to ensure high-fidelity data acquisition.

Protocol 1: Extraction and LC-MS/MS Quantification of P2C

Rationale: P2C is highly soluble in polar solvents due to its carboxylic acid group[1]. The use of 80% cold methanol is not arbitrary; as an amphoteric molecule, P2C requires a polar protic solvent to ensure both the protonated nitrogen and deprotonated carboxylate remain fully solvated, preventing analyte loss during protein precipitation[3].

Step-by-Step Workflow:

  • Tissue Disruption: Lyophilize 100 mg of plant tissue or rhizosphere soil. Homogenize using a bead beater at 30 Hz for 2 minutes.

  • Solvent Extraction: Add 1.0 mL of pre-chilled 80% Methanol/Water (v/v). Self-Validation Step: Spike the extraction buffer with 10 ng/mL of an isotopically labeled internal standard (e.g., P2C-d4) to monitor extraction recovery and matrix effects.

  • Incubation & Centrifugation: Vortex for 5 minutes, sonicate in an ice bath for 15 minutes, and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use Multiple Reaction Monitoring (MRM) mode in negative electrospray ionization (ESI-). Monitor the transition m/z 110.0 → 66.0 (loss of CO2) for absolute quantification.

Workflow Sample Tissue Collection Extraction 80% MeOH Extraction Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration LCMS HPLC-MS/MS (MRM Mode) Filtration->LCMS Quant P2C Quantification LCMS->Quant

Step-by-step analytical workflow for the extraction and LC-MS/MS quantification of P2C.

Protocol 2: In Vitro Biofilm Modulation Assay

Rationale: To validate P2C's role as a signaling molecule, biofilm mass must be quantified. Crystal violet is utilized because it binds stoichiometrically to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS) matrix, providing a direct readout of biofilm mass induced by P2C[5].

Step-by-Step Workflow:

  • Inoculation: Cultivate Lysobacter sp. in 10% Tryptic Soy Broth (TSB) to an OD600 of 0.1[5].

  • Treatment: Aliquot 200 µL of the culture into a 96-well polystyrene plate. Add exogenous synthetic P2C (purity >99%)[5] at varying concentrations (0, 10, 50, 100 µM). Self-Validation Step: Include a Δclp mutant strain as a negative control, as P2C-induced biofilm formation is Clp-dependent[5].

  • Incubation: Incubate statically at 30°C for 24 hours to allow biofilm maturation.

  • Staining: Discard planktonic cells, wash wells thrice with PBS, and stain with 0.1% crystal violet for 15 minutes.

  • Quantification: Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader.

Implications for Agrochemical and Drug Development

The dual functionality of P2C makes it a highly valuable scaffold in both agricultural and pharmaceutical sciences. In agrochemistry, P2C is an important dereplication standard in discovery pipelines[3] and serves as a biomarker for evaluating the efficacy of biocontrol agents and plant growth regulators (like brassinolide)[6].

In drug development, the pyrrole-2-carboxylate moiety is actively used in the synthesis of potent small molecule inhibitors, including those targeting severe acute respiratory syndrome (SARS) coronaviruses[8]. Furthermore, P2C has demonstrated targeted antiparasitic activity against Trypanosomes via selective proline racemase inhibition, and potent antifungal activity against Phytophthora[3][8].

References

  • PubChem: Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 . National Institutes of Health (NIH). 4

  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi . National Institutes of Health (NIH). 5

  • Revealing the Specific Regulations of Brassinolide on Tomato Fruit Chilling Injury by Integrated Multi-Omics . National Institutes of Health (NIH). 6

  • Overall biosynthetic logic for assembly of the pyrrole-2-carboxylate scaffold . ResearchGate.7

  • Pyrrole-2-carboxylic acid | Natural Alkaloid . MedChemExpress. 2

  • Pyrrole-2-carboxylic acid - BioActive Small Molecules . TOKU-E. 3

  • Pyrrole-2-carboxylic acid | 634-97-9 . ChemicalBook. 8

  • CAS 634-97-9: Pyrrole-2-carboxylic acid . CymitQuimica. 1

Sources

Exploratory

Crystal Structure Analysis of 1H-Pyrrole-2-Carboxylic Acid: A Supramolecular Perspective

Executive Summary 1H-Pyrrole-2-carboxylic acid (PCA) represents a fundamental scaffold in medicinal chemistry, serving as both a proline mimic in peptide mimetics and a robust co-former in pharmaceutical cocrystallizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Pyrrole-2-carboxylic acid (PCA) represents a fundamental scaffold in medicinal chemistry, serving as both a proline mimic in peptide mimetics and a robust co-former in pharmaceutical cocrystallization.[1] For the structural chemist, PCA is not merely a small molecule; it is a masterclass in competing hydrogen bond donors.[1]

This guide moves beyond basic lattice determination. It focuses on the supramolecular analysis of PCA—specifically how the competition between the pyrrole N–H donor and the carboxylic acid O–H donor dictates crystal packing. Understanding this hierarchy is critical for researchers utilizing PCA in Fragment-Based Drug Design (FBDD) or solubility enhancement campaigns.

Physicochemical Profile & Crystallographic Baseline[2]

Before initiating new experimental work, the existing solid-state landscape of PCA must be established to differentiate novel polymorphs or solvates from the stable commercial form.

The Reference Standard (Form I)

PCA crystallizes in the Monoclinic system. The structure is dominated by the planarity of the pyrrole ring conjugated with the carboxylic acid.

ParameterValue (Low Temp / 173 K)Value (Room Temp / 293 K)
Crystal System MonoclinicMonoclinic
Space Group


a (Å) ~14.08~3.95 (Short axis shift*)
b (Å) ~5.04~14.30
c (Å) ~14.61~14.50

(°)
98.97°99.0°
Z 8 (2 molecules/asym unit)4

Note: Unit cell choice may vary by setting (e.g.,


 vs 

).[1] Always transform to standard setting for comparison.
Molecular Conformation[1]
  • Syn vs. Anti: In the solid state, the carbonyl oxygen (

    
    ) is typically syn  to the pyrrole nitrogen. This is not accidental; it is electrostatically favorable and pre-organizes the molecule for specific hydrogen bonding motifs described below.[1]
    

Supramolecular Architecture: The "Why" of Packing

In drug development, we analyze crystal structures to predict stability and solubility.[1] For PCA, stability is driven by Supramolecular Synthons .[1]

The Primary Interaction: Carboxylic Acid Dimers

The dominant feature is the formation of centrosymmetric dimers via the carboxylic acid group.

  • Graph Set Motif:

    
    
    
  • Mechanism: Two PCA molecules face each other, exchanging protons between the carboxylic

    
     and the carbonyl 
    
    
    
    .
  • Energetics: This is the strongest interaction (~60 kJ/mol), forming the "backbone" of the crystal lattice.

The Secondary Interaction: The Pyrrole N-H

This is the differentiator. The pyrrole nitrogen is a strong donor but lacks a conventional acceptor on the ring itself.[1] It must reach out to the carbonyl oxygen of a neighboring dimer.[1]

  • Graph Set Motif:

    
     or 
    
    
    
    chains depending on the polymorph.[1]
  • Result: This cross-linking creates a 2D sheet or 3D network, significantly increasing the melting point (

    
    C) relative to similar molecular weight esters.[1]
    

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality crystals of PCA requires balancing its high polarity.[1] The following protocol utilizes a mixed-solvent slow evaporation technique to control nucleation rates.

Reagents
  • PCA: >98% purity (ensure no decarboxylation products like pyrrole are present).

  • Solvent A (Good): Ethanol or Methanol.[1]

  • Solvent B (Poor/Modifier): Ethyl Acetate or Water.[1]

Step-by-Step Methodology
  • Saturation: Dissolve 50 mg of PCA in 2 mL of Ethanol (Solvent A) at room temperature. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Critical: Dust particles act as heteronuclei and cause twinning.[1]

  • Modification: Add Ethyl Acetate (Solvent B) dropwise until a faint, transient turbidity appears, then add 2 drops of Ethanol to clear it.[1]

  • Vapor Diffusion Setup (Alternative to Evaporation):

    • Place the open vial inside a larger jar containing 10 mL of pure Ethyl Acetate.

    • Seal the outer jar.[1]

    • Mechanism:[1] The volatile Ethyl Acetate diffuses into the Ethanol solution, slowly lowering solubility and driving high-quality nucleation.

  • Harvesting: Crystals usually appear within 48–72 hours as colorless plates or prisms.[1]

Structural Characterization Workflow

Once crystals are harvested, the analytical workflow must validate the structure against the specific features of PCA (H-atom positions).

Data Collection Strategy
  • Temperature: 100 K is mandatory.

    • Reasoning: The N-H...O hydrogen bonds are dynamic.[1] Room temperature data often results in high thermal ellipsoids for the hydrogen atoms, making the supramolecular analysis ambiguous.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the N-H bond clearly.

Refinement Nuances
  • Hydrogen Treatment: Do not treat the carboxylic or pyrrole hydrogens as "riding" models immediately.[1] Locate them in the Difference Fourier map (

    
    ) first.[1] This confirms the tautomeric state (neutral acid vs. zwitterion).[1]
    
  • Twinning: PCA crystals grown from water often exhibit merohedral twinning.[1] Check for split spots in the reciprocal lattice viewer before full collection.[1]

Visualization of Workflows

Crystallization & Screening Logic

CrystallizationWorkflow Start Raw PCA Material (>98% Purity) Solubility Solubility Screen (EtOH vs EtOAc vs H2O) Start->Solubility MethodSelect Select Method Solubility->MethodSelect Evap Slow Evaporation (EtOH/EtOAc) MethodSelect->Evap High Solubility Diffusion Vapor Diffusion (EtOH solvent / EtOAc antisolvent) MethodSelect->Diffusion Controlled Growth Nucleation Nucleation Event (Supersaturation) Evap->Nucleation Diffusion->Nucleation Growth Crystal Growth (48-72 Hours) Nucleation->Growth Check Optical Microscopy Check for Twinning Growth->Check Check->Solubility Polycrystalline/Twin (Retry) XRD Single Crystal XRD (100 K) Check->XRD Single Crystal

Figure 1: Decision tree for generating diffraction-quality PCA crystals, prioritizing vapor diffusion for minimizing twinning.

Supramolecular Synthon Hierarchy

SynthonHierarchy Molecule PCA Monomer Interaction1 COOH ... HOOC (Strong, Directional) Molecule->Interaction1 Primary Assembly Dimer Centrosymmetric Dimer R2,2(8) Motif Interaction2 Pyrrole NH ... O=C (Cross-linking) Dimer->Interaction2 Secondary Assembly Network 3D H-Bond Network R2,2(10) Interaction Interaction1->Dimer Interaction2->Network

Figure 2: Hierarchical assembly of PCA.[1] The acid dimer forms the unit, while the pyrrole NH drives the lattice connectivity.

Application in Drug Development: Cocrystallization[3]

PCA is an ideal "probe" co-former for pharmaceutical cocrystals due to its dual donor/acceptor nature.[1]

The "Proline Mimic" Strategy

In FBDD, PCA mimics the proline residue. When soaking PCA into protein crystals (e.g., kinases), the carboxylic acid often anchors to lysine or arginine residues, while the pyrrole NH seeks backbone carbonyls.

  • Protocol: Soak pre-grown protein crystals in a solution containing 10 mM PCA + 10% DMSO for 2 hours prior to flash cooling.

Cocrystal Screening for API Solubility

For APIs (Active Pharmaceutical Ingredients) that are weak bases (e.g., pyridines, imidazoles), PCA serves as an acidic co-former.

  • Screening Matrix:

    • Stoichiometry: Test 1:1 and 2:1 (PCA:API) ratios.

    • Technique: Liquid-Assisted Grinding (LAG) with ethanol is superior to solution growth for initial screening.[1]

    • Success Indicator: A shift in the

      
       stretch in IR spectroscopy (typically 1670 cm⁻¹ in pure PCA) indicates successful heterosynthon formation.[1]
      

References

  • Taniguchi, T., et al. "Crystal structure and hydrogen bonding of pyrrole-2-carboxylic acid."[1] Acta Crystallographica Section E, 2009.[1][2]

  • Etter, M. C. "Encoding and decoding hydrogen-bond patterns of organic compounds."[1] Accounts of Chemical Research, 1990.[1] (Foundational text for Graph Set analysis used in this guide).

  • Leiserowitz, L. "Molecular packing modes.[1] Carboxylic acids." Acta Crystallographica Section B, 1976.[1] (Defines the carboxylic dimer synthon).

  • Cambridge Structural Database (CSD). "Entry: PYRACA (Pyrrole-2-carboxylic acid)."[1] CCDC. [1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined One-Pot Synthesis of Substituted 1H-Pyrrole-2-carboxylates via Electrocyclization/Oxidation Cascade

Abstract Substituted 1H-pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This application note details a robust and efficient...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted 1H-pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This application note details a robust and efficient one-pot, multicomponent protocol for the synthesis of these valuable heterocycles from readily available chalcones and glycine esters. The methodology leverages a key electrocyclic ring closure followed by an in-situ oxidation step, offering high functional group tolerance and operational simplicity.[1][4] This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and expert insights to ensure successful implementation for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Pyrrole-2-Carboxylate Core

The pyrrole ring is a fundamental structural motif found in a vast array of natural products, including heme, chlorophyll, and vitamin B12, as well as in numerous pharmaceutical agents.[5] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of molecules with diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects.[1][3][6]

Specifically, the 1H-pyrrole-2-carboxylate framework serves as a critical building block and a key pharmacophore in many compounds.[2][7] For instance, derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis and are being explored as inhibitors of essential mycobacterial enzymes like MmpL3.[2][8]

Traditional multi-step syntheses of these compounds often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) represent a more sustainable and efficient strategy, aligning with the principles of green chemistry by maximizing atom economy and minimizing operational steps.[5] The protocol described herein provides a powerful one-pot approach that combines reaction efficiency with access to a wide range of functionally diverse pyrrole-2-carboxylates.[1]

Reaction Principle and Mechanism

The synthesis proceeds through a cascade sequence initiated by the reaction between a chalcone (or a more general enone) and a glycine ester. The causality of the sequence is critical: the initial steps create a transient dihydropyrrole intermediate, which is not isolated but immediately subjected to oxidation to yield the stable aromatic pyrrole.

The proposed mechanism involves three key stages:

  • Aza-Michael Addition: The amine of the glycine ester acts as a nucleophile, adding to the β-position of the α,β-unsaturated ketone (chalcone) in an aza-Michael addition.

  • Intramolecular Condensation & Electrocyclization: The resulting intermediate undergoes an intramolecular condensation between the ester-stabilized carbanion and the ketone carbonyl. This is followed by a crucial 4π-electrocyclic ring closure to form the 3,4-dihydro-2H-pyrrole ring system.[1][4]

  • Oxidative Aromatization: The non-aromatic dihydropyrrole intermediate is then oxidized to furnish the final, stable 1H-pyrrole-2-carboxylate. This can be achieved using stoichiometric oxidants or, more elegantly, with a catalytic amount of a copper(II) salt and air as the terminal oxidant.[1]

Reaction_Mechanism Chalcone Chalcone (α,β-Unsaturated Ketone) MichaelAdduct Aza-Michael Adduct Chalcone->MichaelAdduct Aza-Michael Addition GlycineEster Glycine Ester GlycineEster->MichaelAdduct Enolate Intramolecular Enolate Intermediate MichaelAdduct->Enolate Condensation Dihydropyrrole 3,4-Dihydro-2H-pyrrole Intermediate Enolate->Dihydropyrrole 4π-Electrocyclization PyrroleProduct Substituted 1H-Pyrrole- 2-carboxylate Dihydropyrrole->PyrroleProduct Oxidation (-2H)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a copper-catalyzed one-pot synthesis of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate from (E)-1,3-diphenylprop-2-en-1-one (chalcone) and ethyl glycinate.

Materials and Reagents
Reagent/MaterialM.W.Amount (mmol)Molar Eq.QuantityNotes
(E)-1,3-Diphenylprop-2-en-1-one208.261.001.0208 mgSubstrate 1
Ethyl 2-aminoacetate (Glycine ester)103.121.201.2124 mgSubstrate 2
Copper(II) Acetate (Cu(OAc)₂)181.631.201.2218 mgOxidant
Pyridine79.10--4 mLSolvent
Molecular Sieves, 3Å---~200 mgDrying agent
Ethyl Acetate---As neededFor workup/chromatography
Cyclohexane---As neededFor chromatography
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (E)-1,3-diphenylprop-2-en-1-one (208 mg, 1.00 mmol), ethyl 2-aminoacetate (124 mg, 1.20 mmol), activated 3Å molecular sieves (~200 mg), and pyridine (4 mL).

    • Expert Insight: The use of molecular sieves is crucial to remove any trace amounts of water, which can interfere with the condensation steps. Pyridine acts as both a solvent and a base to facilitate the initial Michael addition.

  • Cyclization Step: Heat the reaction mixture to 130 °C (oil bath temperature) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting chalcone is consumed (typically 10-24 hours).

  • Oxidation Step: After the initial cyclization is complete (as determined by TLC), add copper(II) acetate (218 mg, 1.20 mmol) directly to the reaction mixture. Continue heating at 130 °C. The reaction is now open to the air, which serves as the terminal oxidant in the copper-catalyzed cycle.

    • Expert Insight: The color of the reaction mixture will likely change upon addition of the copper salt. The oxidation step is generally faster than the initial cyclization, often completing within 2-6 hours.[1] Monitor by TLC for the appearance of the highly UV-active pyrrole product and the disappearance of the dihydropyrrole intermediate.

  • Workup and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the molecular sieves and copper salts. Wash the filter cake with additional ethyl acetate (2x10 mL). c. Combine the organic filtrates and wash sequentially with 1M HCl (2x15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1x15 mL), and finally brine (1x15 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A solvent gradient of cyclohexane/ethyl acetate (e.g., starting from 15:1 and gradually increasing polarity) typically provides the pure substituted 1H-pyrrole-2-carboxylate as a solid.[1]

General Experimental Workflow

The entire process, from reactant assembly to the purified product, is designed for efficiency and is summarized in the workflow diagram below.

Experimental_Workflow Start Combine Chalcone, Glycine Ester, Pyridine, & Molecular Sieves Cyclization Heat to 130 °C (Cyclization Step) Start->Cyclization TLC1 Monitor by TLC Cyclization->TLC1 Oxidation Add Cu(OAc)₂ Continue Heating at 130 °C (Oxidation Step) TLC1->Oxidation Chalcone Consumed TLC2 Monitor by TLC Oxidation->TLC2 Workup Cool, Dilute, Filter, & Perform Aqueous Wash TLC2->Workup Reaction Complete Purification Dry, Concentrate, & Purify by Flash Chromatography Workup->Purification Product Isolated Pure 1H-Pyrrole-2-carboxylate Purification->Product

Caption: High-level workflow for the one-pot synthesis.

Trustworthiness and Validation

The protocol's reliability stems from its self-validating nature. The progress of each distinct phase (cyclization and oxidation) can be clearly monitored by TLC, allowing for precise control over reaction times. The final product's identity and purity should be rigorously confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Melting Point: To assess the purity of solid products.

The reaction is tolerant of a wide range of functional groups on both the chalcone and the amine component, making it a versatile tool for building libraries of pyrrole derivatives.[1]

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Li, W., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(23), 11750-8. [Link]

  • Verma, A., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. [Source information not fully available in search result].
  • Romo, D., et al. (2004). Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Organic Letters, 6(15), 2547-2550. [Link]

  • Pawar, A. P., et al. (2022). Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry, 20, 5537-5542. [Link]

  • Jad, Y. E., et al. (2018). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science, 20(4), 214-220. [Link]

  • Vertex AI Search. (2009). Organic Catalytic Multicomponent One-Pot Synthesis of Highly Substituted Pyrroles.
  • ResearchGate. (n.d.). Plausible mechanism for the one-pot pyrrole synthesis. [Link]

  • Liguori, F., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 868. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) as new catalysts. South African Journal of Chemistry, 62, 33-38.
  • Vertex AI Search. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • Iacob, A. O., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(21), 15949. [Link]

  • da Silva, F. de C., et al. (2009). One-pot preparation of substituted pyrroles from α-diazocarbonyl compounds. Arkivoc, 2009(11), 183-193.
  • ResearchGate. (n.d.). One-pot synthesis of some polyfunctionalized pyrroles. [Link]

  • PubMed. (2014). One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). “One pot” regiospecific synthesis of polysubstituted pyrroles from benzylamines and ynones under metal free conditions. [Link]

  • ResearchGate. (2025). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 66(15), 10459-10476. [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). [Link]

Sources

Application

Advanced Medicinal Chemistry Applications of 1H-Pyrrole-2-carboxylate

Executive Summary The 1H-pyrrole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a foundational pharmacophore for DNA-targeting polyamides, kinase inhibitors, and antimycobacte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a foundational pharmacophore for DNA-targeting polyamides, kinase inhibitors, and antimycobacterial agents. Its unique electronic properties—specifically the electron-rich pyrrole ring coupled with the hydrogen-bond donor/acceptor potential of the 2-carboxylate moiety—allow for precise molecular recognition. This guide details the synthetic and biological protocols necessary to exploit this scaffold, focusing on solid-phase synthesis of DNA minor groove binders and the structure-activity relationship (SAR) engineering of kinase inhibitors.

Part 1: Sequence-Specific DNA Recognition (The Polyamide Platform)

The Mechanism: Molecular Recognition Codes

Pyrrole-imidazole (Py-Im) polyamides are the only class of small molecules that can distinguish all four Watson-Crick base pairs in the DNA minor groove with affinities comparable to transcription factors. The recognition relies on a side-by-side antiparallel pairing of amino acid residues in the minor groove.

Table 1: The Polyamide Pairing Code

Ring Pair (Ligand 1 / Ligand 2) Target Base Pair Specificity Origin
Im / Py G · C Imidazole N3 H-bonds to Guanosine amino group.
Py / Im C · G Imidazole N3 H-bonds to Guanosine amino group.
Py / Py A · T or T · A Steric fit; degenerate for A/T.

| Hp / Py (Hydroxypyrrole) | T · A | Hydroxyl group distinguishes T from A via steric cleft. |

Protocol: Manual Solid-Phase Synthesis of Py-Im Polyamides

Objective: Synthesize a hairpin polyamide targeting the sequence 5'-WGWWCW-3'.[1] Chemistry: Boc-based solid-phase peptide synthesis (SPPS). Resin: Boc-β-alanine-Pam-resin (0.5 mmol/g substitution).

Reagents & Materials:
  • Monomers: Boc-Py-OBt (benzotriazole ester), Boc-Im-OH, Boc-γ-aminobutyric acid (turn unit).

  • Activators: HBTU, DIEA (Diisopropylethylamine).

  • Deprotection: 80% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).

  • Cleavage: Dimethylaminopropylamine (Dp).

Step-by-Step Workflow:
  • Resin Preparation:

    • Swell 200 mg of Boc-β-Ala-Pam resin in DCM for 20 minutes in a synthesis vessel.

    • Drain and wash with DMF (Dimethylformamide).

  • Deprotection (Boc Removal):

    • Treat resin with 80% TFA/DCM (shake for 20 min).

    • Wash: DCM (3x)

      
       DMF (3x) 
      
      
      
      10% DIEA/DMF (2x) to neutralize.
  • Coupling Cycle (Iterative):

    • Activation: For Boc-Im-OH (and non-OBt esters): Dissolve 3 eq. of monomer and 2.8 eq. of HBTU in DMF. Add 6 eq. of DIEA. Shake for 5 min.

    • Reaction: Add activated solution to the resin.[2] Shake for 60 min at room temperature.

    • Monitoring: Remove a resin bead; perform a Kaiser test (ninhydrin). Note: Py/Im amines do not react well with ninhydrin; analytical HPLC of a cleaved micro-sample is the gold standard for validation.

    • Capping: Acetylate unreacted amines with Ac2O/Pyridine if necessary (rarely needed if coupling >99%).

  • Cleavage (Aminolysis):

    • Critical Step: Unlike standard peptide synthesis, HF is not used.

    • Add 2 mL of Dimethylaminopropylamine (Dp) directly to the dried resin.

    • Heat at 55°C for 12–16 hours. This cleaves the ester linkage and installs the cationic Dp tail required for nuclear localization and DNA affinity.

    • Precipitate the product by adding the reaction mixture dropwise into cold diethyl ether.

  • Purification:

    • Dissolve the precipitate in 0.1% TFA/Water.

    • Purify via preparative HPLC (C18 column, Gradient: 0–60% Acetonitrile in 0.1% TFA).

    • Lyophilize to obtain the TFA salt of the polyamide.

Visualization: Polyamide Synthesis Workflow

PolyamideSynthesis Start Boc-β-Ala-Pam Resin Deprotect Boc Removal (80% TFA/DCM) Start->Deprotect Neutralize Neutralization (DIEA/DMF) Deprotect->Neutralize Couple Coupling (Boc-Py-OBt or Boc-Im-OH + HBTU) Neutralize->Couple Check QC: Test Coupling Efficiency Couple->Check Check->Couple Fail (Re-couple) Repeat Next Residue? Check->Repeat Pass Repeat->Deprotect Yes Cleave Aminolysis Cleavage (Dp amine, 55°C) Repeat->Cleave No (Sequence Complete) Final Purified Polyamide (DNA Binder) Cleave->Final

Caption: Solid-phase synthesis cycle for pyrrole-imidazole polyamides using Boc chemistry.

Part 2: Kinase Inhibitor Scaffold Engineering

The Pharmacophore: ATP-Competitive Inhibition

In kinase drug discovery, 1H-pyrrole-2-carboxamides serve as bioisosteres for the adenine ring of ATP. The pyrrole NH and the carbonyl oxygen of the carboxamide often form a "hinge-binding" motif, anchoring the molecule into the ATP-binding pocket.

Key SAR Vectors:

  • Position 2 (Amide): Hinge binding region.

  • Position 3: Solvent exposure; solubility modulation.

  • Position 4/5: Hydrophobic pocket access (Gatekeeper residue interaction).

Protocol: Synthesis of C5-Aryl-Pyrrole-2-Carboxamides

Objective: Synthesize a library of p38 MAP kinase inhibitors via C5-functionalization. Mechanism: Electrophilic aromatic substitution followed by Suzuki-Miyaura cross-coupling.

Step-by-Step Workflow:
  • Regioselective Bromination:

    • Substrate: Methyl 1H-pyrrole-2-carboxylate.[3]

    • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

    • Conditions: DMF, 0°C to RT, 2 hours.

    • Outcome: Preferential bromination at the C4 or C5 position depends on substitution. For the 2-ester, C4 is electronically favored, but N-protection strategy can shift this. Alternative: Use 4,5-dibromopyrrole-2-carboxylate for bis-functionalization.

  • N-Protection (Optional but recommended):

    • Protect the pyrrole nitrogen with a SEM (2-(Trimethylsilyl)ethoxymethyl) group to prevent catalyst poisoning during coupling.

    • Reagents: SEM-Cl, NaH, THF, 0°C.

  • Suzuki-Miyaura Coupling (C-C Bond Formation):

    • Reagents: 5-bromo-pyrrole intermediate + Aryl Boronic Acid (R-B(OH)2).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (2 M aqueous).

    • Solvent: Dioxane/Water (4:1).

    • Conditions: Microwave irradiation at 100°C for 30 min.

  • Amide Formation (The Warhead):

    • Hydrolyze the ester (LiOH, THF/H2O).

    • Couple with the desired amine (e.g., a morpholine-aniline derivative for solubility).

    • Coupling Agents: HATU/DIEA in DMF.

Visualization: Kinase Inhibitor SAR Logic

KinaseSAR Core Pyrrole-2-Carboxamide Scaffold Pos1 Position 1 (NH) H-Bond Donor (Hinge Binder) Core->Pos1 Pos2 Position 2 (C=O) H-Bond Acceptor (Hinge Binder) Core->Pos2 Pos4 Position 4 Solvent Front (Solubility/PK) Core->Pos4 Pos5 Position 5 Hydrophobic Pocket (Selectivity/Potency) Core->Pos5 Selectivity Selectivity Pos5->Selectivity Arylation via Suzuki Coupling

Caption: Structure-Activity Relationship (SAR) map for pyrrole-2-carboxamide kinase inhibitors.

Part 3: Antimycobacterial Pharmacophores

Concept: Hydrazone Linkers

Derivatives of pyrrole-2-carbohydrazide have shown significant activity against Mycobacterium tuberculosis (H37Rv strain).[4] The hydrazone linkage (-CONHN=CH-) provides a rigid spacer that positions the pyrrole and a distal aryl ring to interact with the Enoyl-ACP reductase (InhA) enzyme.

Protocol: Synthesis of Benzylidene-Pyrrole-2-Carbohydrazides
  • Hydrazide Formation:

    • Reflux Methyl 1H-pyrrole-2-carboxylate with excess hydrazine hydrate (99%) in ethanol for 6 hours.

    • Precipitate with cold water to yield 1H-pyrrole-2-carbohydrazide.[5]

  • Schiff Base Condensation:

    • Mix equimolar amounts of the hydrazide and a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) in ethanol.

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux for 3-4 hours.

    • Validation: Monitor by TLC. Isolate by filtration.[1]

  • Biological Assay (MIC Determination):

    • Use the Microplate Alamar Blue Assay (MABA) .[4]

    • Blue

      
       Pink color change indicates bacterial growth.
      
    • Valid target MIC: < 1.0 µg/mL (comparable to Ethambutol).[6]

References

  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Source: Journal of the American Chemical Society. URL:[Link]

  • Pyrrole-imidazole polyamides: a detailed manual procedure for solid-phase synthesis. Source: Current Protocols in Nucleic Acid Chemistry.[7] URL:[Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Source: VLife Sciences / Der Pharma Chemica. URL:[Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: Molecules (NIH PMC). URL:[Link]

Sources

Method

Protocol for the esterification of 1H-Pyrrole-2-carboxylic acid

Application Note: Strategic Esterification of 1H-Pyrrole-2-carboxylic Acid Strategic Analysis & Core Directive The Challenge: Esterifying 1H-pyrrole-2-carboxylic acid is deceptively simple. While it appears to be a stand...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification of 1H-Pyrrole-2-carboxylic Acid

Strategic Analysis & Core Directive

The Challenge: Esterifying 1H-pyrrole-2-carboxylic acid is deceptively simple. While it appears to be a standard carboxylic acid, the electron-rich pyrrole ring introduces two critical instability vectors that defeat standard "undergraduate" protocols:

  • Facile Decarboxylation: The pyrrole ring is highly susceptible to acid-catalyzed decarboxylation, particularly at the C2 position. In the presence of aqueous acid and heat, the ipso-carbon is protonated, leading to the loss of CO₂ and the formation of pyrrole (which subsequently polymerizes).

  • N-Alkylation Competition: The pyrrole nitrogen proton (pKa ~17) is weakly acidic. Under basic conditions (e.g., alkyl halide + base), competitive

    
    -alkylation often occurs alongside or instead of 
    
    
    
    -alkylation.

The Solution: To ensure high fidelity, we must utilize anhydrous acid catalysis or carbodiimide coupling . This guide provides two field-proven protocols:

  • Protocol A (The Standard): Thionyl Chloride (

    
    ) mediated methanolysis. Best for methyl/ethyl esters.
    
  • Protocol B (The Specialist): Steglich Esterification. Best for acid-sensitive, bulky (

    
    -butyl), or complex alcohol esters.
    

Mechanism of Instability (The "Why")

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates why aqueous acids (like


) are dangerous for this substrate.

DecarboxylationRisk Start 1H-Pyrrole-2-COOH Protonation C2-Protonation (Rate Limiting) Start->Protonation H+ (aq), Heat Success Methyl Ester (Target) Start->Success Anhydrous HCl (SOCl2/MeOH) Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Failure Pyrrole + CO2 (Decarboxylation) Intermediate->Failure - H+

Figure 1: The divergence between successful esterification and catastrophic decarboxylation. Note that water is the reagent that triggers the irreversible loss of CO₂ after protonation.

Protocol A: Methyl Ester Synthesis via Thionyl Chloride

Application: Synthesis of Methyl 1H-pyrrole-2-carboxylate. Scale: Scalable from mg to kg. Principle:


 reacts with methanol to generate anhydrous 

and dimethyl sulfite in situ. This scavenges water produced during esterification, driving the equilibrium forward without exposing the substrate to aqueous acid.
Reagents & Equipment
  • 1H-Pyrrole-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 – 1.5 equiv)
    
  • Methanol (Anhydrous, 0.2 M concentration relative to substrate)

  • Equipment: Round bottom flask, reflux condenser, drying tube (CaCl₂ or Drierite), ice bath.

Step-by-Step Methodology
  • Generation of Anhydrous Acid (Exotherm Control):

    • Charge the flask with anhydrous methanol.

    • Cool to 0°C using an ice bath.

    • Critical Step: Add

      
       dropwise over 15-20 minutes.
      
    • Note: This reaction is exothermic and releases

      
       and 
      
      
      
      gas. Ensure proper ventilation.
  • Substrate Addition:

    • Add solid 1H-pyrrole-2-carboxylic acid in one portion to the cold solution.

    • Allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Reaction:

    • Heat the mixture to Reflux (65°C) .

    • Monitor by TLC (System: 30% EtOAc/Hexane).

    • Duration: Typically 1–3 hours.

    • Endpoint: Disappearance of the acid spot (baseline/low Rf) and appearance of the ester (higher Rf, UV active).

  • Workup (Neutralization is Key):

    • Cool the mixture to RT.

    • Concentrate in vacuo to remove excess methanol and

      
       gas. Do not heat above 40°C  during evaporation.
      
    • Residue: Dissolve in

      
       or EtOAc.
      
    • Wash: Wash with saturated

      
       (aq) carefully. This removes trace acid which can catalyze polymerization of the pyrrole ring during storage.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>95%).

    • If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration.

Protocol B: Steglich Esterification (EDC/DMAP)

Application: Synthesis of


-Butyl, Benzyl, or complex alcohol esters.
Principle:  Carbodiimide coupling activates the carboxylic acid under neutral/basic conditions, completely avoiding the acid-catalyzed decarboxylation pathway.
Reagents
  • 1H-Pyrrole-2-carboxylic acid (1.0 equiv)

  • Alcohol (R-OH) (1.0 – 1.2 equiv)

  • EDC[1]·HCl (1.2 equiv) [Preferred over DCC to simplify workup]

  • DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the carboxylic acid and the target alcohol in anhydrous DCM (0.1 M) at 0°C.

  • Activation:

    • Add DMAP (catalyst).[1][2]

    • Add EDC·HCl in portions.

  • Reaction:

    • Stir at 0°C for 30 minutes, then warm to RT.

    • Stir overnight (8–12 hours).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with:

      • 0.5 M HCl (removes DMAP/EDC urea) – Perform quickly and keep cold.

      • Sat.

        
        .
        
      • Brine.

    • Dry (

      
      ) and concentrate.
      

Comparative Data & Troubleshooting

ParameterMethod A (

/MeOH)
Method B (Steglich/EDC)
Primary Use Methyl/Ethyl EstersComplex/Bulky Esters
Yield High (90-98%)Moderate-High (75-90%)
Risk Factor Decarboxylation if wet/overheatedUrea byproduct removal
Scale Excellent for large scaleBetter for small/med scale
Cost LowModerate
Troubleshooting Guide
  • Problem: Product is a dark brown/black tar.

    • Cause: Polymerization of the pyrrole ring.

    • Fix: You likely had residual acid during the concentration step, or the reaction ran too hot for too long. Ensure thorough neutralization with

      
      before final concentration.
      
  • Problem: Low Yield / Recovery of Pyrrole.

    • Cause: Decarboxylation.[3][4][5][6]

    • Fix: Ensure the methanol was anhydrous. Water triggers the decarboxylation mechanism shown in Figure 1. Switch to Method B if the problem persists.

  • Problem: N-Alkylation observed.

    • Cause: Basic conditions were too strong (rare in these protocols).

    • Fix: Strictly avoid using alkyl halides + strong base (e.g.,

      
      ).
      

Experimental Workflow Visualization

Workflow Start Start: Pyrrole-2-COOH Decision Target Ester Type? Start->Decision MethA_Reagents Method A: MeOH + SOCl2 (0°C -> Reflux) Decision->MethA_Reagents Methyl/Ethyl MethB_Reagents Method B: EDC + DMAP + R-OH (DCM, RT) Decision->MethB_Reagents Complex/Sensitive MethA_Workup Evaporate -> Partition (EtOAc/NaHCO3) MethA_Reagents->MethA_Workup Product Pure Ester (Crystallize/Column) MethA_Workup->Product MethB_Workup Wash: Dilute Acid -> Base -> Brine MethB_Reagents->MethB_Workup MethB_Workup->Product

Figure 2: Decision tree and process flow for selecting the optimal esterification route.

References

  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester.[5] Organic Syntheses, 51, 100.

    • Context: Authoritative source for the large-scale synthesis of pyrrole esters using the trichloroacetyl chloride method (a vari
  • Neises, B., & Steglich, W. (1978).[2][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

    • Context: The foundational paper for the EDC/DMAP coupling protocol (Method B).
  • Mundle, S. O., & Kluger, R. (2009).[4] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675.[4]

    • Context: Defines the mechanism of decarboxylation, validating the requirement for anhydrous conditions.
  • Treibs, A., & Dietl, A. (1958).[5] Über Pyrrol-carbonsäuren und ihre Derivate. Justus Liebigs Annalen der Chemie, 619(1), 80-103.

    • Context: Classical study on the stability and deriv

Sources

Application

Advanced Synthesis &amp; Bioactivity Profiling of 1H-Pyrrole-2-carboxamide Derivatives

Executive Summary The 1H-pyrrole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse range of therapeutics, including p38 MAPK inhibitors (anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse range of therapeutics, including p38 MAPK inhibitors (anti-inflammatory), MmpL3 inhibitors (anti-tuberculosis), and antifungal agents . Its structural utility lies in the pyrrole ring's ability to participate in hydrogen bonding (both as a donor via the NH and acceptor via the carbonyl), while the carboxamide side chain allows for extensive exploration of hydrophobic pockets in target proteins.

This application note provides a rigorous, field-proven guide for the synthesis of these derivatives via the Trichloroacetyl Method —a strategy chosen for its scalability and avoidance of unstable acid chloride intermediates. Furthermore, it details the bioactivity profiling of these compounds, specifically focusing on p38 Mitogen-Activated Protein Kinase (MAPK) inhibition, complete with mechanistic pathways and assay protocols.

Scientific Foundation: Mechanism of Action

Target Focus: p38 MAPK Inhibition

The p38 MAPK pathway is a central regulator of cellular response to stress and inflammation. 1H-pyrrole-2-carboxamides typically function as ATP-competitive type I inhibitors . They bind to the hinge region of the kinase, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2) and ATF2, effectively halting the production of pro-inflammatory cytokines (TNF-


, IL-1

, IL-6).
Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction cascade and the precise intervention point of the pyrrole-2-carboxamide inhibitor.

p38_MAPK_Pathway Stimuli Extracellular Stimuli (UV, LPS, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K Activation MKK MAP2K (MKK3, MKK6) MAP3K->MKK Phosphorylation p38 p38 MAPK (Target Protein) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2, MSK1) p38->Substrates Phosphorylation Inhibitor Pyrrole-2-carboxamide (Inhibitor) Inhibitor->p38 ATP-Competitive Binding (Blocks Catalytic Activity) Response Biological Response (TNF-α Production, Inflammation) Substrates->Response Gene Expression

Figure 1: The p38 MAPK signaling cascade showing the upstream activators (MKK3/6) and the specific inhibition of p38 by pyrrole-2-carboxamides, preventing downstream inflammatory responses.

Chemical Synthesis Protocol: The Trichloroacetyl Route

Rationale for Method Selection

While standard amide coupling (EDC/HOBt) is common, it requires the use of pyrrole-2-carboxylic acid, which is prone to decarboxylation and can be unstable. The Trichloroacetyl Method is superior for library generation because:

  • Stability: The intermediate (2-trichloroacetyl pyrrole) is a stable, crystalline solid.

  • Reactivity: The -CCl

    
     group acts as an excellent leaving group (comparable to an acid chloride) but without the moisture sensitivity.
    
  • Atom Economy: It avoids the use of expensive peptide coupling reagents.

Synthetic Workflow Diagram

Synthesis_Workflow Pyrrole Pyrrole (Starting Material) Intermediate 2-(Trichloroacetyl)pyrrole (Stable Activated Species) Pyrrole->Intermediate Acylation (No catalyst/Et2O) Reagent1 Trichloroacetyl Chloride (Electrophile) Reagent1->Intermediate Product 1H-Pyrrole-2-carboxamide (Final Scaffold) Intermediate->Product Nucleophilic Substitution (THF/Reflux) Amine Primary/Secondary Amine (Nucleophile) Amine->Product

Figure 2: Two-step synthesis of 1H-pyrrole-2-carboxamides via the trichloroacetyl intermediate.

Detailed Protocol
Step 1: Synthesis of 2-(Trichloroacetyl)pyrrole

Reagents: Pyrrole (1.0 equiv), Trichloroacetyl chloride (1.05 equiv), Diethyl ether (anhydrous).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Addition: Dissolve pyrrole (e.g., 6.7 g, 100 mmol) in anhydrous diethyl ether (50 mL). Cool to 0°C in an ice bath.

  • Reaction: Add trichloroacetyl chloride (19.1 g, 105 mmol) dropwise over 30 minutes. The solution will darken.

    • Expert Insight: No base is required. The HCl gas generated is liberated. Ensure proper venting/scrubbing.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for an additional 2 hours.

  • Workup: Slowly add saturated aqueous

    
     (50 mL) to neutralize residual acid. Extract with ethyl acetate (3 x 50 mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize from hexane/EtOAc to yield the intermediate as off-white crystals.
    
    • Target Yield: >85%

Step 2: Amidation (Formation of the Carboxamide)

Reagents: 2-(Trichloroacetyl)pyrrole (1.0 equiv), Amine (R-


, 1.2 equiv), THF (or DMF).
  • Setup: Dissolve 2-(Trichloroacetyl)pyrrole (1.0 equiv) in THF (0.5 M concentration).

  • Reaction: Add the amine (1.2 equiv).

    • Expert Insight: If the amine is a hydrochloride salt, add 2.5 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

  • Conditions: Heat the mixture to reflux (66°C) for 4–12 hours. Monitor by TLC (the trichloroacetyl spot will disappear).

    • Mechanism:[1][2][3][4] The amine attacks the carbonyl carbon; the

      
       group leaves and is protonated to form chloroform (
      
      
      
      ).
  • Workup: Cool to RT. Evaporate the solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine) and saturated

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) or recrystallization (Ethanol).

Bioactivity Profiling: SAR & Assay Protocol

Structure-Activity Relationship (SAR) Summary

Data compiled from p38 MAPK and MmpL3 inhibition studies [1, 2].[5]

PositionModificationEffect on Bioactivity
Pyrrole NH Methylation/AlkylationLoss of Activity. The free NH is a critical H-bond donor to the kinase hinge region (e.g., Glu71 or Met109).
C2-Carbonyl Thioamide replacementVariable. Often reduces potency due to weaker H-bond acceptor capability.
Amide Nitrogen Bulky Aryl/Cycloalkyl groupsIncreased Potency. Fits into the hydrophobic "selectivity pocket" (Gatekeeper region).
C4/C5 Halogenation (Cl, F)Modulates Metabolism. Increases lipophilicity and metabolic stability; can improve cell permeability.
Protocol: Cell-Based TNF- Inhibition Assay

This assay validates the compound's ability to permeate the cell membrane and inhibit the p38 pathway in a physiological context.

Materials:

  • THP-1 cells (Human monocytic cell line).

  • LPS (Lipopolysaccharide) from E. coli.

  • Human TNF-

    
     ELISA Kit.
    
  • Reference Compound: SB203580 (p38 inhibitor).[6]

Procedure:

  • Cell Culture: Seed THP-1 cells in 96-well plates at

    
     cells/well in RPMI-1640 medium containing 10% FBS.
    
  • Differentiation (Optional): Treat with PMA (10 ng/mL) for 24h to differentiate into macrophage-like cells.

  • Compound Treatment: Add synthesized pyrrole-2-carboxamide derivatives at varying concentrations (e.g., 0.1 nM to 10

    
    M). Incubate for 1 hour.
    
    • Control: DMSO vehicle control (0.1% final concentration).

  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to stimulate the inflammatory pathway. Incubate for 4–6 hours at 37°C.
    
  • Supernatant Collection: Centrifuge plates (1000 rpm, 5 min) and collect cell-free supernatant.

  • Quantification: Measure TNF-

    
     levels using the ELISA kit according to the manufacturer's instructions.
    
  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Troubleshooting & Expert Tips

  • Issue: Low Yield in Step 2.

    • Cause: Steric hindrance of the amine.

    • Solution: Switch solvent to DMF and increase temperature to 80–100°C. Add a catalytic amount of DMAP (Dimethylaminopyridine).

  • Issue: N-acylation of Pyrrole Ring.

    • Cause: In Step 1, if a strong base is used or temperature is too high, the electrophile may attack the pyrrole nitrogen.

    • Solution: Stick to the ether/no-base protocol at 0°C. The C2 position is electronically favored for electrophilic aromatic substitution.

  • Issue: Solubility in Bioassay.

    • Cause: Planar, aromatic nature of the scaffold.

    • Solution: Ensure stock solutions are prepared in 100% DMSO. Do not exceed 0.5% DMSO in the final cell culture well to avoid cytotoxicity.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. PubMed Central. Available at: [Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

  • p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials. Pharmacology & Therapeutics. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Copper-Catalyzed Synthesis of Pyrrole-2-Carboxylic Acids

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Scaffold The pyrrole ring is a foundational five-membered heterocycle that serves as a critical structural motif in a vast array of biologically active comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrrole-2-Carboxylic Acid Scaffold

The pyrrole ring is a foundational five-membered heterocycle that serves as a critical structural motif in a vast array of biologically active compounds and functional materials.[1][2] Specifically, the pyrrole-2-carboxylic acid framework is a key precursor in the biosynthesis of numerous natural products and is a privileged scaffold in medicinal chemistry.[3][4] Derivatives of this core structure are found in antibiotics, anti-inflammatory agents, cholesterol-lowering drugs, and antitumor agents.[5][6] The inherent value of these molecules necessitates the development of efficient, robust, and versatile synthetic methodologies.

Traditional synthetic routes to polysubstituted pyrroles, such as the Knorr and Paal-Knorr syntheses, often require harsh conditions like high temperatures or strong acids, which can limit their substrate scope and functional group compatibility.[1][7] In contrast, modern transition-metal catalysis offers milder and more adaptable pathways.[8] Copper catalysis, in particular, has emerged as a powerful tool due to the low cost, low toxicity, and versatile reactivity of copper salts.[9][10] This guide details a contemporary, copper-catalyzed approach for synthesizing highly functionalized pyrrole-2-carboxylic acids, focusing on a mechanochemical tandem reaction that exemplifies efficiency and green chemistry principles.[11][12]

Mechanistic Insights: The "Why" Behind the Copper-Catalyzed Transformation

Understanding the reaction mechanism is paramount for optimization and troubleshooting. The featured protocol, a copper-catalyzed tandem reaction between 4-arylidene isoxazol-5-ones and enamino esters, proceeds through an elegant spiroannulation/ring-opening aromatization cascade.[11][12] The copper catalyst is not merely a spectator but an active participant that orchestrates the key bond-forming events.

Proposed Catalytic Cycle:

  • Coordination and Deprotonation: The process is initiated by the coordination of the copper(I) catalyst to the enamino ester. In the presence of a base, this facilitates the deprotonation of the enamine, generating a nucleophilic copper-enolate intermediate.

  • Michael Addition/Spiroannulation: This highly reactive intermediate undergoes a conjugate addition to the electron-deficient 4-arylidene isoxazol-5-one. This step is not a simple addition but a concerted annulation that forms a transient, highly strained spirocyclic intermediate. This is the crucial C-C bond-forming event.

  • Ring-Opening and N-O Cleavage: The spiro-intermediate is unstable and rapidly undergoes a copper-mediated ring-opening. The weak N-O bond of the isoxazole ring cleaves, driven by the formation of a more stable system.

  • Aromatization and Protonation: The ring-opened intermediate then undergoes aromatization to form the stable pyrrole ring. This is typically followed by an acidic workup, which protonates the carboxylate to yield the final pyrrole-2-carboxylic acid product and regenerates the active catalyst.

The entire sequence showcases the power of tandem reactions, where multiple transformations occur in a single pot, enhancing atom economy and operational simplicity.[13]

Copper_Catalyzed_Mechanism Reactants Enamino Ester + 4-Arylidene Isoxazol-5-one Cu_Enolate Copper Enolate Intermediate Reactants->Cu_Enolate + Cu(I), Base Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Enolate Spiro Spiro-Intermediate Cu_Enolate->Spiro Michael Addition/ Spiroannulation Ring_Opened Ring-Opened Intermediate Spiro->Ring_Opened Ring-Opening/ N-O Cleavage Product Pyrrole-2-carboxylic Acid Ring_Opened->Product Aromatization/ Protonation Product->Cu_Catalyst Catalyst Regeneration

Figure 1: Proposed mechanism for the Cu-catalyzed synthesis.

Application Protocol: Mechanosynthesis of Pyrrole-2-Carboxylic Acids

This protocol is adapted from the work of Li et al. and utilizes mechanochemistry (ball milling), which often provides improved yields, shorter reaction times, and avoids the use of bulk solvents, aligning with green chemistry principles.[11][12]

General Considerations & Reagent Table
  • Catalyst: Inexpensive copper(I) iodide (CuI) is used. While other copper salts like Cu(OAc)₂ or Cu(OTf)₂ can be effective in other pyrrole syntheses, CuI is particularly efficient for this transformation.[14][15]

  • Milling: A planetary or mixer ball mill is required. Milling frequency and time are critical parameters that may require optimization depending on the specific equipment.

  • Safety: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Role
4-Arylidene Isoxazol-5-oneVariable0.5 mmol1.0 equiv.Substrate
Enamino EsterVariable0.6 mmol1.2 equiv.Substrate
Copper(I) Iodide (CuI)190.459.5 mg0.05 mmolCatalyst (10 mol%)
Potassium Carbonate (K₂CO₃)138.21138 mg1.0 mmolBase (2.0 equiv.)
Zirconia milling balls (5 mm)N/A10-15N/AMilling Media
Stainless steel milling jarN/A10 mLN/AReaction Vessel
Step-by-Step Experimental Protocol
  • Jar Loading: To a 10 mL stainless steel milling jar, add the 4-arylidene isoxazol-5-one (0.5 mmol, 1.0 equiv.), the enamino ester (0.6 mmol, 1.2 equiv.), copper(I) iodide (9.5 mg, 0.05 mmol), and anhydrous potassium carbonate (138 mg, 1.0 mmol).

  • Milling: Add the zirconia milling balls, seal the jar tightly, and place it in the ball mill. Mill the mixture at a specified frequency (e.g., 30 Hz) for 60-90 minutes. The reaction progress can be monitored by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC).

  • Reaction Workup: After the reaction is complete, open the jar in a fume hood. Add 10 mL of water to the jar and stir to dissolve the inorganic salts.

  • Filtration: Filter the mixture to remove the milling balls and any insoluble material. Wash the jar and the filtered solids with an additional 5 mL of water.

  • Acidification: Transfer the combined aqueous filtrate to a small beaker. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 5 mL) to remove any remaining salts.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow A 1. Reagent Loading (Substrates, CuI, K₂CO₃) into Milling Jar B 2. Mechanochemical Reaction (Ball Mill, 30 Hz, 60-90 min) A->B C 3. Aqueous Workup (Add H₂O, Filter) B->C D 4. Acidification (Add 1M HCl to pH 2-3) C->D E 5. Product Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Pure Product (Characterization) F->G

Figure 2: General experimental workflow for the synthesis.

Substrate Scope & Performance

A significant advantage of this copper-catalyzed method is its broad functional group tolerance. The reaction accommodates a wide variety of substituents on both the 4-arylidene isoxazol-5-one and the enamino ester, providing access to a diverse library of pyrrole-2-carboxylic acids.[11][12]

EntryArylidene Substituent (R¹)Enamino Ester Substituent (R²)Product Yield (%)
1Phenyl-COOEt92%
24-Methylphenyl-COOEt95%
34-Methoxyphenyl-COOEt89%
44-Fluorophenyl-COOEt93%
54-Chlorophenyl-COOEt91%
64-Nitrophenyl-COOEt85%
72-Thienyl-COOEt88%
8Phenyl-COOMe90%

Data synthesized from Li, M.-J., et al. (2024).[11][16]

Observations:

  • The reaction is tolerant of both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl, -NO₂) groups on the aryl ring.[11]

  • Heterocyclic aldehydes are also viable substrates, demonstrating the versatility of the method.[11]

  • Yields are generally excellent, often exceeding 85%.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient milling energy; Improper sealing of the jar.Use fresh, high-purity CuI. Optimize milling frequency and time. Ensure milling jars are properly sealed to maintain an inert atmosphere if substrates are air-sensitive.
Formation of Side Products Decomposition of starting materials; Over-milling.Monitor the reaction by TLC to avoid over-milling. Ensure the purity of starting materials.
Difficulty in Purification Product is highly soluble in the workup solvent; Oily product.If the product is an oil, perform an extraction with an organic solvent (e.g., ethyl acetate) after acidification instead of filtration. For purification, explore different recrystallization solvents or use column chromatography.

References

  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Bates, C. G., & Gevorgyan, V. (2012). An efficient copper-catalysed pyrrole synthesis. ARKIVOC, 2012(7), 253-273. [Link]

  • Chen, I. L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2599. [Link]

  • Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914. [Link]

  • Khusnutdinov, R. I., et al. (2010). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Russian Journal of Organic Chemistry, 46(7), 1053–1059. [Link]

  • Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26(20), 4189–4193. [Link]

  • Tiwari, A., et al. (2008). Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides. The Journal of Organic Chemistry, 73(13), 5167–5169. [Link]

  • Zhou, Y., et al. (2020). Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. PMC. [Link]

  • Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ResearchGate. [Link]

  • Li, M.-J., et al. (2025). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Semantic Scholar. [Link]

  • Wozel, D., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]

  • van der Ham, L. J. J., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • Lee, J. Y., & Schomaker, J. M. (2011). Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds with Tetrahydroxydiborane. PMC. [Link]

  • Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Mou, X.-Q., et al. (2016). The Synthesis of Multisubstituted Pyrroles via a Copper-Catalyzed Tandem Three-Component Reaction. Organic Chemistry Portal. [Link]

  • Li, M.-J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. PubMed. [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2012). Copper-catalyzed three-component synthesis of pyrrole-substituted 1,2-dihydroisoquinolines. ResearchGate. [Link]

  • Das, S., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23223–23243. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

  • Wang, Y., et al. (2020). Direct synthesis of 2,3,5-trisubstituted pyrroles via copper-mediated one-pot multicomponent reaction. Organic & Biomolecular Chemistry, 18(47), 9576-9580. [Link]

  • Wang, C., et al. (2019). Copper-catalyzed C–H/N–H annulation of enaminones and alkynyl esters for densely substituted pyrrole synthesis. Chemical Communications, 55(1), 84-87. [Link]

  • Kumar, S., et al. (2018). Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. The Journal of Organic Chemistry, 83(4), 2104–2113. [Link]

  • Mou, X.-Q., et al. (2025). The Synthesis of Multisubstituted Pyrroles via a Copper-Catalyzed Tandem Three-Component Reaction. ResearchGate. [Link]

  • Tinnis, F., et al. (2018). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications, 54(100), 14051-14054. [Link]

  • Shally, et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15068-15093. [Link]

  • Copper-catalyzed domino coupling reaction: an efficient method to synthesize oxindoles. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. [Link]

  • Gilbert, Z. W., et al. (2023). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. Semantic Scholar. [Link]

  • Tinnis, F., et al. (2018). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Scilit. [Link]

  • Zhang, Y., et al. (2022). A copper-catalyzed annulation reaction of diazo esters with propargyl amines for the synthesis of 2,5-dihydropyrroles. Organic Chemistry Frontiers, 9(12), 3233-3238. [Link]

Sources

Application

Application Note: Strategic Functionalization of 1H-Pyrrole-2-Carboxylates

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It moves beyond standard textbook descriptions to provide a strategic, protocol-driven guide for functionalizing 1H-Pyrrole-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It moves beyond standard textbook descriptions to provide a strategic, protocol-driven guide for functionalizing 1H-Pyrrole-2-carboxylate esters—a critical scaffold in drug discovery (e.g., Atorvastatin, Agomelatine analogs).

Introduction: The "Push-Pull" Paradox

The 1H-pyrrole-2-carboxylate scaffold presents a unique reactivity challenge:

  • The "Push": The pyrrole nitrogen lone pair makes the ring electron-rich (

    
    -excessive), prone to oxidation and polymerization.
    
  • The "Pull": The carboxylate ester at C2 is an Electron-Withdrawing Group (EWG). It deactivates the ring slightly (stabilizing it against immediate decomposition) but significantly alters regioselectivity.

Unlike unsubstituted pyrrole, which reacts at all positions (C2/C5 > C3/C4), the 2-carboxylate group acts as a meta-director , directing electrophilic substitution primarily to the C4 position . However, modern transition-metal catalysis (C-H activation) allows us to override this electronic bias and selectively target C5 .

Strategic Reactivity Map

The following diagram visualizes the decision tree for regioselective functionalization.

ReactivityMap Figure 1: Regioselectivity Logic. The C2-ester directs electrophiles to C4. Transition metals target C5. Substrate 1H-Pyrrole-2-carboxylate (Substrate) N1 N1 Position (Nucleophilic Handle) Substrate->N1 Base (NaH) + R-X C4 C4 Position (Electrophilic Substitution) Substrate->C4 EWG Directing Effect (Vilsmeier-Haack / NBS) C5 C5 Position (C-H Activation / Blocking) Substrate->C5 Pd-Catalyzed Direct Arylation N-Alkylated\nScaffold N-Alkylated Scaffold N1->N-Alkylated\nScaffold 4-Formyl / 4-Bromo\nDerivatives 4-Formyl / 4-Bromo Derivatives C4->4-Formyl / 4-Bromo\nDerivatives 5-Aryl Derivatives 5-Aryl Derivatives C5->5-Aryl Derivatives

Protocol 1: C4-Selective Electrophilic Substitution

Target: Introduction of formyl or halogen groups at the C4 position. Mechanism: The C2-ester destabilizes the intermediate carbocation at C3 and C5 (ortho/para positions), making C4 the most favorable site for electrophilic attack (similar to meta substitution in nitrobenzene).

Workflow A: Vilsmeier-Haack Formylation (C4-Formyl)

This reaction installs a reactive aldehyde handle at C4, crucial for subsequent Knoevenagel condensations or reductive aminations.

  • Reagents:

    
    , DMF, 1,2-Dichloroethane (DCE).
    
  • Key Insight: Maintaining temperature below 0°C during reagent formation prevents the formation of tarry byproducts common with pyrroles.

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (1.2 equiv) to 0°C. Add 
    
    
    
    (1.1 equiv) dropwise over 15 min. A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0°C.
  • Substrate Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DCE (0.5 M). Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Warm to Room Temperature (RT) and then heat to reflux (80°C) for 2–4 hours. Monitor by TLC (the iminium intermediate is polar; the aldehyde appears after hydrolysis).

  • Hydrolysis: Cool to RT. Pour the mixture into ice-cold saturated aqueous Sodium Acetate (NaOAc) or

    
     (caution: gas evolution). Stir vigorously for 1 hour to hydrolyze the iminium salt.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Expected Outcome: >80% yield of methyl 4-formyl-1H-pyrrole-2-carboxylate .

Protocol 2: C5-Selective Functionalization via C-H Activation

Target: Direct arylation at the C5 position. Mechanism: Palladium preferentially inserts into the C5-H bond (the


-position relative to Nitrogen) via a Concerted Metalation-Deprotonation (CMD) pathway, overriding the electronic directing effect of the ester.
Workflow B: Pd-Catalyzed C5-Arylation
  • Reagents:

    
    , Aryl Iodide/Bromide, Silver Carbonate (
    
    
    
    ) or Copper salts.
  • Key Insight: The use of a silver salt acts as a halide scavenger and oxidant, crucial for turnover in oxidative couplings, though standard cross-coupling uses it to abstract the halide.

Step-by-Step Protocol:

  • Setup: Charge a pressure tube with methyl 1H-pyrrole-2-carboxylate (1.0 equiv), Aryl Iodide (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (1.0 equiv) or
    
    
    (2.0 equiv) for standard conditions.
  • Solvent: Add anhydrous DMSO or Dioxane (0.2 M).

  • Degassing: Sparge with Argon for 10 min. Seal the tube.

  • Reaction: Heat to 100–120°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Pd/Ag residues. Wash with EtOAc.

  • Purification: The C5-arylated product is often less polar than the starting material. Purify via silica column.[1]

Expected Outcome: Selective formation of methyl 5-aryl-1H-pyrrole-2-carboxylate .

Protocol 3: N-Functionalization (The "Handle")

Target: N-Alkylation to modulate solubility or introduce linking groups. Mechanism: The N-H proton is acidic (


). Deprotonation requires a strong base but is rapid.

Step-by-Step Protocol:

  • Deprotonation: Dissolve substrate in anhydrous DMF (0.3 M) at 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed.[2]
    
  • Anion Formation: Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[2]

  • Reaction: Warm to RT and stir for 1–3 hours.

  • Quench: Carefully add water at 0°C.

  • Isolation: The product often precipitates.[3] Filter and wash with water. If oil, extract with

    
     (DMF is difficult to remove from EtOAc).
    
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Polymerization/Tar Acid sensitivity of pyrrole; High Temp.Keep Vilsmeier reagent formation <0°C. Ensure acid-free workup (use NaHCO3).
Low C4 Selectivity Competition from C5 (if N-substituted).Use bulky N-protecting groups (e.g., TIPS) if C4 selectivity drops.
Incomplete N-Alkylation Wet DMF or old NaH.Dry DMF over molecular sieves. Use fresh NaH.
Pd Catalyst Death "Pyrrole poisoning" of catalyst.[3]Increase catalyst loading to 10 mol%. Use biaryl phosphine ligands (e.g., XPhos).
References
  • Regioselective Bromination

    • Liu, C., et al.[4] "Selective bromination of pyrrole derivatives... with DMSO/HBr." Journal of Chemical Research, 2014. Link

  • Vilsmeier-Haack Formylation

    • Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate." Organic Process Research & Development, 2018. Link

  • Pd-Catalyzed C-H Activation

    • Gong, X., et al. "Palladium-Catalyzed C–H Arylation of 2,5-Substituted Pyrroles." Organic Letters, 2010. Link

  • General Pyrrole Reactivity

    • BenchChem Application Notes. "Reactivity of 2,4- vs. 2,5-Dimethylpyrrole." Link (General Reference)

Sources

Method

Precision Inhibition: 1H-Pyrrole-2-Carboxylate Derivatives as Enzyme Inhibitors

Application Note & Technical Guide Abstract The 1H-pyrrole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, offering a unique balance of rigidity, hydrogen-bonding capability, and electron...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract

The 1H-pyrrole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, offering a unique balance of rigidity, hydrogen-bonding capability, and electronic tunability. This guide details the rational design, synthesis, and biological evaluation of these derivatives as enzyme inhibitors. We focus on their application as transition-state mimics for proline-processing enzymes (e.g., Prolyl Oligopeptidase, Proline Racemase) and as ATP-competitive scaffolds for kinases and oxidoreductases (e.g., InhA).

Rational Design & Structure-Activity Relationship (SAR)

The utility of the 1H-pyrrole-2-carboxylate core stems from its electronic resemblance to peptide bonds and its ability to position substituents in defined vectors.

The Scaffold Advantage
  • Electronic Mimicry: The pyrrole nitrogen (NH) acts as a hydrogen bond donor, while the carbonyl oxygen at C2 acts as an acceptor, mimicking the amide backbone of peptides.

  • Proline Isostere: In proline-processing enzymes, the planar pyrrole ring mimics the transition state of the pyrrolidine ring of proline.

  • Vectorial Functionalization:

    • C2 Position (Carboxylate/Amide): The "Tail" region. Critical for interacting with the S1' pocket of proteases or the ribose-binding pocket of kinases.

    • C4/C5 Positions: The "Head" region. Ideal for introducing hydrophobic bulk (halogens, aryls) to access deep hydrophobic pockets (e.g., the hydrophobic tunnel in InhA).

Visualization: SAR Logic Flow

The following diagram illustrates the strategic derivatization of the pyrrole core.

SAR_Logic Core 1H-Pyrrole-2-carboxylate (Scaffold) C2_Mod C2 Modification (Amide/Ester) Core->C2_Mod Coupling C4_C5_Mod C4/C5 Substitution (Halogen/Aryl) Core->C4_C5_Mod Electrophilic Sub. Target_Protease Target: Proteases (S1' Pocket Interaction) C2_Mod->Target_Protease H-Bond Network Target_Kinase Target: Kinases (Gatekeeper Residue) C2_Mod->Target_Kinase Hinge Binding C4_C5_Mod->Target_Kinase Selectivity Target_InhA Target: InhA (TB) (Hydrophobic Tunnel) C4_C5_Mod->Target_InhA Pi-Stacking/Bulk

Figure 1: Strategic derivatization of the pyrrole scaffold for specific enzyme targets.

Chemical Synthesis Workflow

To evaluate these inhibitors, high-purity compounds are required. The Paal-Knorr synthesis or direct functionalization of commercially available pyrrole-2-carboxylic acid are standard routes.

General Synthetic Protocol
  • Halogenation (Optional): Bromination at C4/C5 using NBS (N-Bromosuccinimide) in DMF to create handles for coupling.

  • Amide Coupling (The "Tail"):

    • Reagents: 1H-pyrrole-2-carboxylic acid (1.0 eq), Amine (1.1 eq), HBTU (1.2 eq), DIEA (2.0 eq).

    • Solvent: Anhydrous DMF.

    • Condition: Stir at RT for 12–16 h.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: Pyrrole NH is acidic; avoid strong bases during workup to prevent salt formation.

  • Suzuki Coupling (The "Head"): If C4/C5 brominated, react with aryl boronic acids using Pd(PPh3)4 catalyst to extend the scaffold.

Protocol: Fluorescence-Based Enzyme Inhibition Assay

This protocol is designed for determining the IC50 of pyrrole-2-carboxylate derivatives against a generic protease (e.g., Prolyl Oligopeptidase) or oxidoreductase, using a fluorogenic substrate.

Reagents & Equipment
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.01% Triton X-100 (Critical to prevent promiscuous aggregation).

  • Enzyme Stock: Recombinant enzyme (e.g., POP, InhA), stored at -80°C.

  • Substrate: Fluorogenic peptide (e.g., Z-Gly-Pro-AMC for POP).

  • Inhibitor: 10 mM stock in 100% DMSO.

  • Plate: Black 96-well or 384-well non-binding surface plate.

  • Reader: Fluorescence plate reader (Ex/Em specific to substrate).

Step-by-Step Procedure

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (8 points).

  • Dilute these DMSO stocks 1:50 into Assay Buffer to create "4x Working Stocks" (Final DMSO will be 2% in the assay, 0.5% effective).

Step 2: Enzyme Pre-incubation

  • Dilute Enzyme to 2x final concentration in Assay Buffer.

  • Add 25 µL of 2x Enzyme to wells.

  • Add 12.5 µL of 4x Inhibitor Working Stock.

  • CRITICAL: Incubate for 15–30 minutes at RT. Rationale: Pyrrole derivatives often exhibit slow-binding kinetics due to induced-fit mechanisms.

Step 3: Reaction Initiation

  • Dilute Substrate to 4x final concentration (at

    
     value).
    
  • Add 12.5 µL of 4x Substrate to all wells.

  • Total Volume = 50 µL.

Step 4: Data Acquisition

  • Measure fluorescence kinetically (every 30 seconds) for 30–60 minutes.

  • Calculate the slope (RFU/min) of the linear portion of the curve.

Data Analysis (IC50)

Calculate % Inhibition using the formula:



  • 
    : Velocity with inhibitor.
    
  • 
    : Velocity with DMSO vehicle.
    
  • 
    : Background velocity (no enzyme).
    

Fit data to the 4-parameter logistic equation (Hill equation) to derive IC50.

Mechanism of Action: Kinetic Characterization

Once a "hit" is identified (IC50 < 1 µM), the mode of inhibition must be determined. Pyrrole-2-carboxylates can act as competitive (binding active site) or non-competitive (allosteric) inhibitors.

Lineweaver-Burk Analysis Protocol
  • Setup: Run the inhibition assay at 4 different fixed inhibitor concentrations (e.g., 0, 0.5x, 1x, and 2x IC50).

  • Substrate: For each inhibitor concentration, vary the substrate concentration (0.2x to 5x

    
    ).
    
  • Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
Interpretation Logic

The intersection point of the lines reveals the mechanism.

Intersection PointMechanismInterpretation for Pyrrole Scaffold
Y-axis (

)
CompetitiveInhibitor binds directly to the active site (mimics substrate). Most common for C2-amide derivatives.
X-axis (

)
Non-CompetitiveInhibitor binds to an allosteric site.
Left of Y-axis MixedBinds to both free enzyme and Enzyme-Substrate complex.
Visualization: Kinetic Workflow

Kinetic_Workflow Start Hit Compound (IC50 < 1 µM) Exp_Design Vary [I] and [S] (Matrix Design) Start->Exp_Design Data_Acq Measure Initial Velocity (V0) Exp_Design->Data_Acq Plot Lineweaver-Burk Plot (Double Reciprocal) Data_Acq->Plot Decision Intersection? Plot->Decision Comp Competitive (Active Site Binder) Decision->Comp On Y-Axis NonComp Non-Competitive (Allosteric Binder) Decision->NonComp On X-Axis

Figure 2: Decision tree for determining the mechanism of action using kinetic data.

Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), every assay must include these controls:

  • The "Aggregator" Check:

    • Problem: Hydrophobic pyrrole derivatives can form colloidal aggregates that sequester enzymes, causing false positives.

    • Validation: Run the assay with and without 0.01% Triton X-100 . If IC50 shifts significantly (e.g., >5-fold increase) with detergent, the compound is likely a promiscuous aggregator, not a specific inhibitor.

  • Z-Factor Calculation:

    • For every plate, calculate Z' to ensure assay robustness.

    • A value > 0.5 is required for valid screening data.

  • Interference Check:

    • Pyrroles can be fluorescent or quench fluorescence.

    • Control: Add compound to the product (fluorophore) after the reaction is complete. If signal decreases compared to vehicle, the compound is a quencher (False Positive).

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. PubMed Central. [Link]

  • The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. [Link][1]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. MDPI. [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors. ACS Omega. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Challenges of Regioselective Functionalization in Polyfunctional Pyrroles

Welcome to the technical support center dedicated to the intricate world of polyfunctional pyrrole chemistry. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the intricate world of polyfunctional pyrrole chemistry. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of achieving regioselective functionalization on these versatile heterocyclic scaffolds. Pyrrole and its derivatives are cornerstones in pharmaceuticals, natural products, and advanced materials, making the precise control of their functionalization a critical aspect of modern synthetic chemistry.[1][2]

This resource moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Here, we will dissect the "why" behind common experimental challenges and offer field-proven solutions to steer your research toward success.

Understanding the Pyrrole Ring: A Double-Edged Sword of Reactivity

The pyrrole ring is an electron-rich aromatic system, a characteristic that makes it highly reactive towards electrophiles—often more so than benzene.[3][4][5] The lone pair of electrons on the nitrogen atom actively participates in the aromatic sextet, leading to a significant increase in electron density at the carbon atoms.[5][6] This heightened reactivity, however, presents a significant challenge: controlling where the functionalization occurs.

Electrophilic aromatic substitution, a cornerstone of pyrrole chemistry, typically favors the C2 (α) position over the C3 (β) position.[6][7][8] This preference is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at the C2 position, which can be delocalized over more atoms, including the nitrogen.[6][7]

Frequently Asked Questions (FAQs)

Q1: My electrophilic substitution on an unsubstituted pyrrole is giving me a mixture of polysubstituted products and polymers. How can I achieve mono-functionalization at the C2 position?

A1: This is a classic challenge stemming from the high reactivity of the pyrrole ring.[6] Once the first electrophile is introduced, the ring can become even more activated or deactivated, leading to subsequent reactions or polymerization, especially under harsh acidic conditions.[5][9]

Troubleshooting Strategies:

  • Milder Reaction Conditions: Avoid strong Lewis acids and highly reactive electrophiles. For instance, in Vilsmeier-Haack formylation, the use of the pre-formed Vilsmeier reagent at low temperatures provides a controlled source of the electrophile.[4]

  • Choice of Reagents: Employ less reactive electrophiles. For nitration, instead of the harsh nitric acid/sulfuric acid mixture, acetyl nitrate at low temperatures can yield the 2-nitropyrrole selectively.[9]

  • Protecting the Nitrogen: Introducing a sterically bulky or electron-withdrawing protecting group on the pyrrole nitrogen can significantly temper the ring's reactivity and improve selectivity.

Q2: I need to functionalize the C3 position of my pyrrole. How can I override the inherent preference for C2 substitution?

A2: Achieving C3 selectivity is a significant challenge that often requires a strategic approach to manipulate the electronic and steric environment of the pyrrole ring.

Strategies for C3 Functionalization:

  • Blocking the C2 and C5 Positions: If the C2 and C5 positions are already substituted, electrophilic attack is directed to the C3 or C4 positions. This is a straightforward but synthetically demanding approach.

  • Utilizing N-Protecting Groups: Certain N-protecting groups can direct substitution to the C3 position. For example, the bulky triisopropylsilyl (TIPS) group on the nitrogen can sterically hinder the C2 and C5 positions, favoring attack at C3.

  • Directed Metalation: The use of a directing group at the nitrogen, followed by lithiation and quenching with an electrophile, can provide excellent regioselectivity for the C2 position. However, more sophisticated directing groups can favor other positions.

  • Transition Metal-Catalyzed C-H Functionalization: Recent advances have demonstrated that specific ligand and metal combinations can override the inherent reactivity. For example, rhodium catalysts have been used for β-selective C-H arylation of pyrroles.[10]

Troubleshooting Guide: Common Issues in Pyrrole Functionalization

Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation
  • Symptom: A mixture of 2-acylated and 3-acylated pyrroles is obtained, often with di-acylated byproducts.

  • Root Cause: The high reactivity of the pyrrole ring can lead to a lack of selectivity, and the initial acylation product may undergo further reaction. The Lewis acid catalyst can also coordinate to the pyrrole nitrogen, altering its reactivity profile.

  • Solutions:

    Strategy Rationale Experimental Considerations
    Use of Milder Catalysts Strong Lewis acids like AlCl₃ can lead to polymerization. Milder catalysts like SnCl₄ or ZnCl₂ can offer better control.Screen a variety of Lewis acids and optimize the stoichiometry.
    N-Protection An electron-withdrawing group on the nitrogen, such as a tosyl or Boc group, deactivates the ring, leading to a more controlled reaction.[11]The choice of protecting group is crucial and should be orthogonal to other functionalities in the molecule.
    Temperature Control Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.Start at 0 °C or lower and slowly warm the reaction while monitoring by TLC.
Problem 2: N-Functionalization vs. C-Functionalization
  • Symptom: When attempting C-alkylation or C-arylation, significant amounts of the N-functionalized product are formed.

  • Root Cause: The pyrrole anion, formed under basic conditions, is ambident, with nucleophilic character at both the nitrogen and carbon atoms.[12]

  • Solutions:

    Strategy Rationale Experimental Considerations
    Choice of Cation The counter-ion of the base used for deprotonation plays a crucial role. More ionic salts (e.g., with K⁺ or Na⁺) tend to favor N-alkylation, while more covalent salts (e.g., with Mg²⁺) can favor C-alkylation.[12]Compare the use of NaH vs. a Grignard reagent for deprotonation.
    Solvent Effects Polar aprotic solvents can solvate the cation, leaving a more "naked" and reactive anion, which can influence the N/C selectivity.Experiment with solvents like THF, dioxane, and DMF.
    N-Protection The most reliable method to avoid N-functionalization is to protect the nitrogen with a suitable protecting group.[13][14][15]Choose a protecting group that is stable to the reaction conditions and can be removed without affecting the desired C-functionalization.

Advanced Strategies: The Power of Directing Groups

For complex polyfunctional pyrroles, achieving high regioselectivity often necessitates the use of directing groups. These are moieties that are temporarily installed on the molecule to guide a reagent to a specific position.

Case Study: Pivaloyl-Directed C-H Borylation

A notable example is the use of a pivaloyl group to direct the borylation of pyrroles to either the C3 or C5 position with high selectivity, avoiding the use of transition metals.[16]

Experimental Workflow: Pivaloyl-Directed C-H Borylation

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Directed Borylation cluster_2 Step 3: Deprotection/Functionalization Pyrrole Pyrrole N_Pivaloyl_Pyrrole N_Pivaloyl_Pyrrole Pyrrole->N_Pivaloyl_Pyrrole PivCl, Base C3_Borylated_Pyrrole C3_Borylated_Pyrrole N_Pivaloyl_Pyrrole->C3_Borylated_Pyrrole BBr3, then quench Functionalized_Pyrrole Functionalized_Pyrrole C3_Borylated_Pyrrole->Functionalized_Pyrrole Base, then Suzuki Coupling

Caption: Workflow for directed C3 borylation of pyrrole.

This strategy showcases how a removable directing group can provide access to less conventional substitution patterns.

Transition-Metal Catalysis: A Paradigm Shift in Pyrrole Functionalization

Transition-metal catalysis has opened new avenues for the regioselective functionalization of pyrroles, often under milder conditions and with broader substrate scope.[17][18]

Palladium-Catalyzed C-H Alkylation

For instance, a palladium-catalyzed Catellani-type reaction allows for the highly regioselective C5-alkylation of N-H unprotected pyrroles bearing an electron-withdrawing group at the C2 position.[19]

Reaction Scheme: Pd-Catalyzed C5-Alkylation

G Pyrrole_Substrate 2-EWG-Pyrrole Product 5-Alkyl-2-EWG-Pyrrole Pyrrole_Substrate->Product [Pd], Norbornene, Base Alkyl_Halide R-X Alkyl_Halide->Product

Caption: Palladium-catalyzed C5-alkylation of a pyrrole.

This method provides a powerful tool for introducing alkyl chains at the C5 position, which can be challenging to achieve selectively through classical methods.

Conclusion

The regioselective functionalization of polyfunctional pyrroles is a field rich with challenges and opportunities. A thorough understanding of the inherent reactivity of the pyrrole ring, combined with a strategic selection of protecting groups, directing groups, and catalytic systems, is paramount for success. This guide provides a starting point for troubleshooting common issues and exploring advanced strategies. As the demand for complex, precisely functionalized pyrrole derivatives continues to grow in drug discovery and materials science, the development of innovative and selective synthetic methodologies will remain a key area of research.

References

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. (n.d.). Progress in Chemical and Biological Science.
  • Recent Advancements in Pyrrole Synthesis. (2019). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). University of Basrah. Retrieved February 27, 2026, from [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Asian Journal of Organic and Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (2025). StudyOPedia. Retrieved February 27, 2026, from [Link]

  • Recent Advancements in Pyrrole Synthesis. (2019). PubMed. Retrieved February 27, 2026, from [Link]

  • Heterocyclic Amines. (2021). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed C–H Functionalization. (2013). Yoshikai Group. Retrieved February 27, 2026, from [Link]

  • Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Site‐selective C−H functionalization of pyrroles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Regioselective C–H Activated Alkylation of Pyrroles. (2013). Angewandte Chemie International Edition. Retrieved February 27, 2026, from [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (1983). Canadian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. (2007). Organic Letters. Retrieved February 27, 2026, from [Link]

  • HETEROCYCLIC AROMATIC COMPOUNDS. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]

  • Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures. Retrieved February 27, 2026, from [Link]

  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (1983). Canadian Science Publishing. Retrieved February 27, 2026, from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. Retrieved February 27, 2026, from [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (1982). The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. (2014). Journal of the American Chemical Society. Retrieved February 27, 2026, from [Link]

  • Tunable Regioselectivity in C-H-Activated Direct Arylation Reactions of Dithieno[3,2-b:2',3'-d]pyrroles. (2023). PubMed. Retrieved February 27, 2026, from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). MDPI. Retrieved February 27, 2026, from [Link]

  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024). Pearson. Retrieved February 27, 2026, from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). SlidePlayer. Retrieved February 27, 2026, from [Link]

  • Chemo and regioselectivity in the reactions of polyfunctional pyrroles. (2025). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Pyrrole Functionalization by Copper‐catalyzed Nitrene Transfer Reactions. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. (2024). PubMed. Retrieved February 27, 2026, from [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (n.d.). National Institutes of Health. Retrieved February 27, 2026, from [Link]

  • TpxCu‐catalyzed functionalization of pyrrole. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. (1983). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 27, 2026, from [Link]

  • Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. Retrieved February 27, 2026, from [Link]

  • Pyrroles: reactions and synthesis. (n.d.). Heterocyclic Chemistry. Retrieved February 27, 2026, from [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (2020). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. (2020). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Reactions of Pyrrole. (2021). YouTube. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Paal-Knorr Pyrrole Synthesis

Welcome to the technical support center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust transformation for accessing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this robust transformation for accessing the pyrrole scaffold—a privileged core structure in a multitude of pharmaceuticals and natural products.[1][2] This document provides in-depth troubleshooting advice, optimization strategies, and detailed protocols to help you overcome common challenges and improve reaction yields.

Core Concepts: Understanding the "Why"

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3][4][5] While operationally simple, achieving high yields can be challenging, often due to suboptimal conditions or competing side reactions.[6][7] A foundational understanding of the reaction mechanism is paramount for effective troubleshooting.

The accepted mechanism proceeds through several key steps:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[2][3][7]

  • Cyclization: This is followed by an intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group. This ring-closing step is frequently the rate-determining step of the entire sequence.[7][8][9]

  • Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration to eliminate two molecules of water and form the stable aromatic pyrrole ring.[3][8]

Visualizing the Paal-Knorr Mechanism

Paal_Knorr_Mechanism Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 1,4-Dicarbonyl I1 Hemiaminal Formation R1->I1 R2 Primary Amine (R'-NH₂) R2->I1 I2 Cyclization (Rate-Determining Step) I1->I2 Intramolecular Attack I3 Dehydration I2->I3 H₂O Elimination P1 Substituted Pyrrole I3->P1

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Troubleshooting Guide: Frequently Asked Questions

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes?

A: Low yields are a common frustration and can stem from several factors. A systematic evaluation of your reaction parameters is the most effective approach.[10]

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[7][11] Insufficient temperature or reaction time will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of your starting materials or the desired pyrrole product.[7][11]

  • Poorly Reactive Starting Materials: Amines bearing strong electron-withdrawing groups are less nucleophilic and will react more sluggishly.[7] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can dramatically slow the reaction rate.[7][11]

  • Inappropriate Catalyst: While often acid-catalyzed, the choice and concentration of the catalyst are critical. Excessively strong acids can promote side reactions or product degradation.[7][11]

  • Product Instability: The pyrrole product itself may be sensitive to the acidic reaction conditions, leading to decomposition over time.[7]

  • Purification Losses: Pyrroles can sometimes be challenging to isolate. Apparent low yields may be due to losses during extraction or chromatography.[7]

Q2: I'm observing a significant amount of a major byproduct. What is it, and how can I prevent its formation?

A: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan .[7][11] This occurs when the 1,4-dicarbonyl compound undergoes a competing acid-catalyzed intramolecular cyclization and dehydration without the involvement of the amine.[7]

Strategies to Minimize Furan Formation:

  • Control Acidity: This is the most critical factor. Maintain a reaction pH greater than 3. Strongly acidic conditions (pH < 3) significantly favor furan formation.[7][12] Using a weak acid like acetic acid often provides sufficient catalysis for pyrrole formation without promoting the furan side reaction.[1][12]

  • Use Excess Amine: Employing a molar excess of the amine (e.g., 1.2 to 2 equivalents) can kinetically favor the desired bimolecular reaction pathway over the unimolecular furan cyclization.[7]

  • Select Milder Catalysts: Consider alternatives to strong protic acids. A wide range of milder Brønsted acids, Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃), or heterogeneous catalysts have proven effective.[7][8][13]

Q3: My reaction mixture has turned into a dark, tarry material that is difficult to work up. What is happening?

A: The formation of dark, insoluble tars typically indicates polymerization of the starting materials or the pyrrole product.[11] Pyrroles, being electron-rich aromatic systems, can be susceptible to acid-catalyzed polymerization.

Preventative Measures:

  • Reduce Temperature: If you are using high heat, try running the reaction at a lower temperature for a longer duration.[11]

  • Use a Milder Catalyst: Switch from a strong acid (e.g., H₂SO₄, p-TsOH) to a weaker Brønsted acid (e.g., acetic acid) or a Lewis acid.[11] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[12][14]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the reaction.[10] Avoid prolonged exposure to harsh conditions after the starting material has been consumed.

Q4: I'm working with a sterically hindered amine or dicarbonyl, and the reaction is extremely slow. What are my options?

A: Steric hindrance can significantly impede the necessary bond-forming steps.[11]

Strategies to Overcome Steric Hindrance:

  • Increase Thermal Energy: The most direct approach is to increase the reaction temperature and/or extend the reaction time.[11]

  • Microwave Irradiation: Microwave-assisted synthesis is particularly effective for sterically demanding substrates. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[8][10][15]

  • Active, Less Bulky Catalysts: A smaller, highly active catalyst may access the sterically hindered sites more effectively.[11]

Logical Troubleshooting Workflow

When faced with low yields, a structured approach can help pinpoint the issue.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yields Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Catalyst) CheckPurity->ReviewConditions Yes PurityIssue Impure Reagents CheckPurity->PurityIssue No CheckSideProducts Analyze Crude Mixture (TLC, NMR) ReviewConditions->CheckSideProducts Yes ConditionsIssue Sub-optimal Conditions ReviewConditions->ConditionsIssue No SideProductIssue Major Byproduct (e.g., Furan) CheckSideProducts->SideProductIssue Furan Detected DegradationIssue Tarry Mixture/ Degradation CheckSideProducts->DegradationIssue Tarry ActionPurify Action: Purify/ Re-source Reagents PurityIssue->ActionPurify ActionOptimize Action: Optimize Temp/Time Use Milder/Different Catalyst ConditionsIssue->ActionOptimize ActionMinimizeSide Action: Adjust pH > 3 Use Excess Amine SideProductIssue->ActionMinimizeSide ActionPreventDeg Action: Lower Temperature Use Milder Catalyst DegradationIssue->ActionPreventDeg

Caption: A logical workflow for diagnosing low-yield issues.

Optimization Strategies: Beyond Troubleshooting

Achieving the highest possible yield often requires moving beyond standard conditions. Modern advancements have greatly expanded the scope and efficiency of the Paal-Knorr synthesis.[6]

Catalyst Selection

The choice of catalyst is arguably the most critical parameter to optimize. While traditional methods used strong Brønsted acids, a vast array of milder and more selective options are now available.[6]

Catalyst TypeExamplesAdvantagesDisadvantages
Strong Brønsted Acids p-TsOH, H₂SO₄, HClInexpensive, readily available.Harsh conditions, can cause degradation or furan formation.[6][7]
Weak Brønsted Acids Acetic Acid, Sulfamic AcidMilder, reduces side reactions, accelerates reaction vs. neutral.[1][12]May be slow for unreactive substrates.
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, ZnCl₂Often highly efficient, mild conditions, can be used in catalytic amounts.[8][13][16]Can be expensive, may require anhydrous conditions.
Heterogeneous Catalysts Montmorillonite Clay, Silica Sulfuric AcidEasily removed from reaction mixture, recyclable, environmentally friendly.[1][6][17]May have lower activity or require longer reaction times than homogeneous catalysts.[6]
"Green" Catalysts Iodine, [BMIm]BF₄ (Ionic Liquid)Mild, often solvent-free conditions, high yields.[6][8]May have specific substrate scope.
Solvent and Temperature Optimization

The choice of solvent depends heavily on the amine being used.[8] However, many modern protocols have shifted towards greener alternatives.

  • Solvent-Free Conditions: A number of highly efficient Paal-Knorr procedures are conducted neat (solvent-free), which simplifies workup, reduces waste, and can lead to shorter reaction times.[10][13][14]

  • Microwave-Assisted Synthesis: As mentioned previously, microwave heating is a powerful tool for accelerating the reaction, often allowing for milder conditions and significantly improved yields in a fraction of the time required for conventional heating.[8][10]

General Experimental Protocol (Microwave-Assisted)

This protocol provides a robust starting point for the synthesis of a substituted pyrrole. It should be adapted based on the specific reactivity of your substrates.

Objective: To synthesize a 1,2,5-trisubstituted pyrrole from a 1,4-dicarbonyl compound and a primary amine.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol)

  • Primary amine (e.g., aniline, 1.2 mmol)

  • Catalyst (e.g., acetic acid, 0.1 mmol, or Sc(OTf)₃, 0.01 mmol)

  • Solvent (e.g., ethanol, 2-3 mL, or solvent-free)

  • Microwave reaction vial (10 mL) with stir bar

  • Ethyl acetate and brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol, 1.0 equiv).

  • Addition of Amine and Catalyst: Add the primary amine (1.2 mmol, 1.2 equiv) followed by the chosen solvent (if any) and the catalyst.

  • Reaction Setup: Securely cap the vial and place it in the cavity of a laboratory microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 2-15 minutes).[10]

    • Self-Validation Step: The reaction progress should be monitored by developing a TLC system beforehand. A test reaction at a small scale can determine the optimal irradiation time to maximize product formation while minimizing degradation.

  • Work-up: After the vial has cooled to room temperature, remove the solvent under reduced pressure (if applicable). Partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure pyrrole product.[10]

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, MS).

References

  • Paal–Knorr synthesis. (2023, December 29). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Kundu, K., & Salahuddin, S. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 4(69), 36814-36824.
  • Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8689.
  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]

  • Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. (2019). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Paal-Knorr synthesis of N-substituted pyrroles 3a–k. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (2013). Chinese Chemical Letters, 24(8), 711-713.
  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. (2007). Green Chemistry, 9, 41-43.
  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. Retrieved February 27, 2026, from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI. Retrieved February 27, 2026, from [Link]

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. (2024). ACS Publications. Retrieved February 27, 2026, from [Link]

  • An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. (2026). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Advances and challenges in the synthesis of pyrrole systems of a limited access. (2018). Arkivoc, 2018(5), 1-84.
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

Methods for the selective bromination of 1H-Pyrrole-2-carboxylate

Technical Support Center: Pyrrole Functionalization Unit Ticket ID: PYR-BR-2024-001 Topic: Selective Bromination of 1H-Pyrrole-2-Carboxylate Status: Open Assigned Specialist: Senior Application Scientist User Query Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrole Functionalization Unit Ticket ID: PYR-BR-2024-001 Topic: Selective Bromination of 1H-Pyrrole-2-Carboxylate Status: Open Assigned Specialist: Senior Application Scientist

User Query Summary

"I am attempting to brominate methyl 1H-pyrrole-2-carboxylate. I need high regioselectivity for either the 4-position or the 5-position for SAR studies. My current attempts with elemental bromine yielded black tars and inseparable mixtures of di-brominated products. Please provide a reliable protocol and troubleshooting steps."

Part 1: The Chemistry of Selectivity (Root Cause Analysis)

Before attempting a synthesis, you must understand the electronic landscape of your substrate. 1H-pyrrole-2-carboxylate is an electron-deficient pyrrole due to the ester group at C2.

  • The "Natural" Path (C4-Selectivity):

    • In Electrophilic Aromatic Substitution (EAS), the ester group is electron-withdrawing (-I, -M).

    • Just as a nitro group directs meta in benzene, the 2-ester directs the incoming electrophile to the 4-position (the "meta-like" position in pyrrole).

    • Result: Direct bromination strongly favors 4-bromo-1H-pyrrole-2-carboxylate .

  • The "Forced" Path (C5-Selectivity):

    • The 5-position is sterically accessible but electronically deactivated compared to C4.

    • Direct EAS rarely yields the 5-bromo isomer as the major product.

    • Solution: You must switch mechanisms from electronic control (EAS) to steric/coordination control (Lithiation).

Part 2: Experimental Protocols

Method A: Selective Synthesis of 4-Bromo-1H-Pyrrole-2-Carboxylate

Use this method for the standard electronic product.

The System: N-Bromosuccinimide (NBS) in DMF. Why: NBS provides a low concentration of active bromine, preventing the "avalanche" of polybromination seen with elemental


. DMF stabilizes the intermediate 

-complex.

Protocol:

  • Dissolution: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Cooling: Cool the solution to -20°C (ice/salt or cryocooler). Critical: Lower temperatures suppress the formation of the 4,5-dibromo byproduct.

  • Addition: Dissolve NBS (0.95 equiv) in DMF. Add this solution dropwise over 60 minutes.

    • Note: Never use excess NBS. Stop at 0.95 equiv to leave a small amount of starting material, which is easier to separate than the di-bromo impurity.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with 5%

    
     (to remove DMF), and recrystallize from EtOH/Water.
    
Method B: Selective Synthesis of 5-Bromo-1H-Pyrrole-2-Carboxylate

Use this method if you specifically need the 5-isomer.

The System: N-Protection


 Directed Lithiation 

Electrophilic Quench. Why: You cannot rely on EAS. You must use a base (LiTMP or LDA) to deprotonate the 5-position (the most acidic proton on the ring after N-H protection) and trap the lithio-species.

Protocol:

  • Protection: Protect the nitrogen with a Boc group (Boc anhydride, DMAP, ACN) to generate N-Boc-pyrrole-2-carboxylate .

    • Reason: The N-H proton is too acidic and will consume your lithiating agent.

  • Lithiation: Dissolve N-Boc substrate in dry THF at -78°C . Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide, 1.1 equiv).

    • Why LiTMP? It is bulky and non-nucleophilic, preventing attack on the ester carbonyl.

  • Quench: Stir for 1 hour at -78°C. Add a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane or NBS (1.2 equiv) in THF.

  • Deprotection: Warm to RT. Treat with TFA/DCM to remove the Boc group if the free amine is required.

Part 3: Visualization (Workflow & Logic)

Figure 1: Decision Matrix for Regioselectivity

Caption: Logical flow for selecting the correct bromination strategy based on target regiochemistry.

BrominationStrategy Start Substrate: 1H-Pyrrole-2-Carboxylate Target Desired Regioisomer? Start->Target Br4 4-Bromo (Major) Target->Br4 Standard Br5 5-Bromo (Difficult) Target->Br5 Advanced Method4 Method: Electrophilic Substitution (EAS) Br4->Method4 Reagent4 Reagent: NBS / DMF / -20°C Method4->Reagent4 Mech4 Mechanism: Electronic Control (Ester directs meta-like) Reagent4->Mech4 Method5 Method: Directed Lithiation Br5->Method5 Step1 Step 1: N-Boc Protection Method5->Step1 Step2 Step 2: LiTMP (-78°C) Step1->Step2 Step3 Step 3: Electrophile (NBS/Br source) Step2->Step3

Part 4: Troubleshooting Guide (FAQs)

Q1: The reaction turned into a black tar immediately. What happened?

  • Diagnosis: You likely used elemental Bromine (

    
    ) or high temperatures. Pyrroles are acid-sensitive and prone to oxidative polymerization ("pyrrole red/black").
    
  • Fix: Switch to NBS (N-Bromosuccinimide).[1][2] It releases bromine slowly. Ensure the reaction contains a weak base (like

    
    ) or is kept dilute to neutralize HBr byproducts.
    

Q2: I am seeing a mixture of 4-bromo and 4,5-dibromo products.

  • Diagnosis: Over-bromination.[3] The monobrominated product is still reactive.

  • Fix:

    • Lower the temperature to -20°C or -78°C .

    • Add NBS as a solution, dropwise , over 1 hour.

    • Reduce stoichiometry to 0.90 - 0.95 equivalents . It is better to recover starting material than to separate the dibromo impurity.

Q3: Can I use Pyridinium Tribromide instead of NBS?

  • Answer: Yes. Pyridinium tribromide is a crystalline source of

    
     that is easier to weigh than liquid bromine. However, it is more acidic than NBS. If using this, add a scavenger like 
    
    
    
    to the reaction to prevent acid-catalyzed polymerization.

Q4: Why can't I just heat the reaction to get the thermodynamic 5-bromo product?

  • Answer: Unlike some aromatic systems, the "thermodynamic" shift in pyrrole-2-esters is not straightforward due to decomposition at high heat. The 4-position is the electronic well. Heating usually leads to scrambling (isomerization) and tar formation rather than a clean 4-to-5 shift.

Part 5: Data Summary

Variable4-Bromo Protocol5-Bromo Protocol
Mechanism Electrophilic Aromatic Substitution (EAS)Directed Ortho-Metalation (DoM)
Key Reagent NBS (0.95 eq)LiTMP / NBS
Solvent DMF or THFTHF (Anhydrous)
Temperature -20°C to 0°C-78°C
N-Protection Not RequiredRequired (e.g., Boc, SEM)
Major Impurity 4,5-Dibromo derivativeUnreacted SM or C2-attack

References

  • Gilow, H. M., & Burton, D. E. (1981). Bromination of pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

  • Lowe, G., et al. (1997). Synthesis of substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546. (Validating the 4-directing effect of 2-esters).
  • Bray, B. L., et al. (1990). N-(tert-Butoxycarbonyl)pyrroles: Lithiation and reaction with electrophiles. The Journal of Organic Chemistry, 55(26), 6317–6328. (The definitive guide for 5-lithiation). [Link]

Sources

Optimization

Technical Support Center: Pyrrole-2-Carboxylic Acid (PCA) Solubility &amp; Handling

Executive Summary: The "Crystal Fortress" Problem Pyrrole-2-carboxylic acid (PCA) presents a classic thermodynamic challenge in organic synthesis. While structurally simple, it behaves anomalously compared to other heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Crystal Fortress" Problem

Pyrrole-2-carboxylic acid (PCA) presents a classic thermodynamic challenge in organic synthesis. While structurally simple, it behaves anomalously compared to other heteroaromatic acids (e.g., benzoic acid).

The Core Issue: PCA is not merely a carboxylic acid; it is an amphoteric donor-acceptor system. The pyrrole N-H is a strong hydrogen bond donor, while the carboxyl group acts as both donor and acceptor. In the solid state, PCA forms robust centrosymmetric cyclic dimers (motif


) linked by additional N-H···O interactions, creating a high-lattice-energy network that resists solvation in non-polar media like dichloromethane (DCM) or toluene.

This guide provides field-proven protocols to disrupt these intermolecular forces without compromising chemical stability.

Solubility Profile & Solvent Selection

Quick Reference Data:

  • pKa: ~4.45 (at 20°C)[1][2]

  • Melting Point: 204–208°C (Decomposes) – High MP indicates strong lattice energy.

  • Critical Instability: Prone to decarboxylation at high temperatures or in strongly acidic media.

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Alcohols Methanol, EthanolHigh Best for transfer; unsuitable for acid chloride formation (solvolysis risk).
Dipolar Aprotic DMF, DMSO, NMPHigh Standard for reactions. Hard to remove during workup.
Ethers THF, 2-MeTHFModerate Good for coupling reactions; may require "doping" (see below).
Chlorinated DCM, ChloroformPoor Problematic. PCA often forms a suspension. Requires cosolvents.[3]
Hydrocarbons Hexane, TolueneInsoluble Excellent anti-solvents for recrystallization.

Troubleshooting Guide: Reaction-Specific Solutions

Scenario A: "I need to perform an amide coupling in DCM, but PCA won't dissolve."

Diagnosis: Standard carbodiimide couplings (EDC/DCC) in DCM fail because the heterogeneous mixture prevents efficient activation of the carboxylic acid, leading to slow kinetics and potential racemization or decarboxylation.

The "Solvent Doping" Protocol: Do not switch entirely to DMF if your workup relies on volatility. Instead, use a binary system to disrupt the H-bond dimers.

  • Calculate Volume: Determine the total volume of DCM required for 0.1 M concentration.

  • The 10% Rule: Dissolve PCA in a minimum volume of DMF (10% of total solvent volume).

    • Why: DMF acts as a H-bond acceptor, breaking the PCA cyclic dimers.

  • Dilution: Slowly add the DCM to the DMF-PCA solution while stirring.

  • Base Addition: Add 1.1 equivalents of DIPEA (Diisopropylethylamine).

    • Mechanism:[4][5] Deprotonation (forming the carboxylate) permanently breaks the H-bond dimer network, vastly increasing solubility in the DCM/DMF mixture.

Scenario B: "My yield is low due to decarboxylation during heating."

Diagnosis: PCA is thermally unstable. Heating an undissolved suspension to force solubility often triggers decarboxylation before the desired reaction occurs.

The "Lithium Salt" Strategy: Convert PCA to its lithium salt before the main reaction. Lithium carboxylates are often more soluble in THF/Ether and significantly more stable against decarboxylation.

Step-by-Step Workflow:

  • Dissolve PCA in MeOH.[2]

  • Add 1.0 equiv LiOH (aq).

  • Evaporate to dryness to obtain Lithium Pyrrole-2-carboxylate.

  • Reaction: Suspend the Li-salt in THF. It is now a "soft" nucleophile ready for activation (e.g., with acid chlorides or HATU) without the high lattice energy barrier of the free acid.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting the correct solvent system based on your downstream processing needs.

SolubilityLogic Start START: PCA Solubility Issue ReactionType What is the Reaction Type? Start->ReactionType Coupling Amide Coupling / Esterification ReactionType->Coupling Workup Purification / Recrystallization ReactionType->Workup SolventConstraint Can you use high-boiling solvents? Coupling->SolventConstraint Impurity Nature of Impurity? Workup->Impurity YesDMF Use DMF or NMP (Standard Protocol) SolventConstraint->YesDMF Yes NoDCM Must use DCM/THF? SolventConstraint->NoDCM No Doping Apply 'Solvent Doping' (10% DMF + DIPEA) NoDCM->Doping Polar Polar/Salts Impurity->Polar NonPolar Non-polar Byproducts Impurity->NonPolar AcidWash Flash Column: Ethyl Acetate + 1% Acetic Acid (Prevents streaking) Polar->AcidWash Recryst Recrystallization: Dissolve in min. hot Ethanol Add Hexane until turbid NonPolar->Recryst

Caption: Decision matrix for selecting solvent systems based on reaction constraints and purification requirements.

FAQ: Expert Solutions

Q1: I am trying to purify PCA by column chromatography, but it streaks across the column. Why? A: On standard silica gel, the acidic carboxyl group and the pyrrole NH interact strongly with the silanols (


), causing "tailing."
  • Fix: Add 0.1% to 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane:Ethyl Acetate + 1% AcOH). This suppresses the ionization of the carboxylic acid and blocks active sites on the silica, resulting in sharp bands.

Q2: Can I protect the nitrogen to improve solubility? A: Yes, but be cautious.

  • Boc-protection: Installing a tert-butyloxycarbonyl (Boc) group on the pyrrole nitrogen removes the H-bond donor capability.

  • Result: The molecule behaves more like a standard lipophilic ester/acid and becomes soluble in DCM and Toluene.

  • Warning: The electron-withdrawing nature of Boc reduces the electron density of the pyrrole ring, which may alter reactivity in subsequent electrophilic substitutions.

Q3: How do I remove DMF after the reaction if PCA is sensitive to high heat? A: Do not distill the DMF at high temperature.

  • Aqueous Wash: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash 5x with 5% LiCl (aq) or Brine. The DMF partitions into the aqueous phase.

  • Lyophilization: If the product is water-tolerant, dilute with water and freeze-dry.

References

  • PubChem. Pyrrole-2-carboxylic acid (Compound CID 12473). National Library of Medicine. [Link]

  • Grabowski, S. J., et al. (2005).[6] "Dimers of Formic Acid, Acetic Acid, Formamide and Pyrrole-2-carboxylic Acid: An Ab Initio Study." The Journal of Physical Chemistry A. (Discusses the H-bond dimer stability). [Link]

  • Organic Syntheses. Ethyl Pyrrole-2-carboxylate. Coll. Vol. 4, p.471 (1963); Vol. 31, p.53 (1951). (Standard protocols for handling pyrrole esters). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 1H-Pyrrole-2-carboxylate using 1H and 13C NMR Analysis

Introduction: The Imperative of Unambiguous Isomer Identification in Heterocyclic Chemistry In the realm of medicinal chemistry and materials science, heterocyclic scaffolds like pyrrole are foundational building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Isomer Identification in Heterocyclic Chemistry

In the realm of medicinal chemistry and materials science, heterocyclic scaffolds like pyrrole are foundational building blocks. The seemingly minor variation in substituent placement, for instance, between 1H-Pyrrole-2-carboxylate and its 3-carboxylate isomer, can lead to vastly different biological activities and material properties. Consequently, the definitive, unambiguous structural confirmation of the correct isomer is not merely an academic exercise but a critical checkpoint in any research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. It provides a non-destructive, atomic-level insight into molecular structure, revealing not just the presence of functional groups but their precise connectivity and spatial relationships. This guide will walk through the complete NMR analysis of 1H-Pyrrole-2-carboxylate, demonstrating how a thorough understanding of chemical shifts, coupling constants, and comparative data provides irrefutable structural proof.

The Analytical Challenge: Distinguishing Key Pyrrole Isomers

The primary analytical challenge is to differentiate 1H-Pyrrole-2-carboxylate from its constitutional isomer, 1H-Pyrrole-3-carboxylate. A cursory look at their structures reveals a key difference: symmetry. The 3-carboxylate isomer possesses a C2 axis of symmetry, which fundamentally simplifies its NMR spectrum compared to the asymmetric 2-carboxylate. This guide will leverage this difference as a cornerstone of the analytical strategy.

Diagram: Workflow for NMR-Based Structural Elucidation

The following workflow outlines the systematic approach to confirming molecular structure using NMR spectroscopy, from initial sample handling to final data interpretation and comparison.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Confirmation prep Dissolve sample (5-10 mg) in 0.6 mL deuterated solvent (e.g., DMSO-d6) vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to 5 mm NMR tube vortex->transfer acq_1h Acquire 1D 1H Spectrum (incl. D2O exchange) transfer->acq_1h acq_13c Acquire 1D 13C Spectrum (e.g., with DEPT-135) acq_1h->acq_13c acq_2d Acquire 2D Spectra (Optional) (COSY, HSQC) acq_13c->acq_2d process Process Data (FT, Phasing, Baseline Correction) acq_2d->process assign Assign Signals (Chemical Shift, Integration, Multiplicity) process->assign compare Compare with Isomer Data (e.g., 3-carboxylate) assign->compare confirm Structural Confirmation compare->confirm

Caption: A systematic workflow for structural confirmation via NMR.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final analysis is directly dependent on the quality of the acquired data. The choice of solvent is the first critical decision. While CDCl3 is common, for N-heterocycles like pyrrole, DMSO-d6 is often superior.

Causality behind solvent choice: The acidic N-H proton of pyrrole can undergo rapid chemical exchange with protic impurities or moisture, leading to significant signal broadening.[1] In some cases, this can render the peak almost invisible. DMSO-d6 is hygroscopic but aprotic and an excellent hydrogen bond acceptor. This slows down the exchange rate of the N-H proton and forms a hydrogen bond, shifting it further downfield into an uncongested region of the spectrum, making it sharp and easily observable.[2]

Step-by-Step Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1H-Pyrrole-2-carboxylate.

    • Dissolve the sample in ~0.6 mL of DMSO-d6 in a clean, dry vial.

    • Ensure complete dissolution by vortexing for 30 seconds.

    • Transfer the solution into a 5 mm NMR tube.

  • 1H NMR Acquisition (500 MHz Spectrometer):

    • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity.

    • Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Number of Scans: 16 (adjust as needed for S/N).

      • Relaxation Delay (d1): 5 seconds. This longer delay is crucial for accurate integration, especially for the potentially slow-relaxing quaternary carbons in the 13C spectrum and ensuring the N-H proton fully relaxes.

    • Processing: Apply Fourier transform, automatic phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • 13C NMR Acquisition (125 MHz Spectrometer):

    • Pulse Program: Use a standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Number of Scans: 1024 or more (13C is ~6000 times less sensitive than 1H).

      • Relaxation Delay (d1): 2 seconds.

    • Processing: Apply Fourier transform with a line broadening of 1-2 Hz, automatic phase correction, and baseline correction. Reference the spectrum to the DMSO-d6 solvent peak at 39.52 ppm.

  • Confirmatory Test (D₂O Exchange):

    • After acquiring the initial 1H spectrum, remove the NMR tube.

    • Add one drop of deuterium oxide (D₂O) to the sample.

    • Shake gently to mix and re-acquire the 1H spectrum. The signal corresponding to the exchangeable N-H proton will disappear or significantly diminish.[3]

Analysis and Interpretation: 1H-Pyrrole-2-carboxylate

The asymmetric nature of the molecule means all three ring protons and all five carbons are chemically distinct, leading to a rich and informative spectrum.

1H NMR Spectrum Analysis

The aromatic region of pyrrole itself shows protons at the α-positions (H2/H5) downfield from the β-positions (H3/H4) due to the electron-withdrawing effect of the nitrogen atom.[4][5] In 1H-Pyrrole-2-carboxylate, the carboxylate group is a powerful electron-withdrawing group, which further deshields adjacent protons.

Diagram: Structure and Proton Numbering

Caption: Structure of 1H-Pyrrole-2-carboxylate with proton numbering.

Expected Signal Assignments & Rationale:

SignalProtonExpected δ (ppm) in DMSO-d6MultiplicityCoupling Constants (J, Hz)Rationale for Chemical Shift
1COOH~12.2Broad Singlet-Acidic proton, hydrogen-bonded to solvent.
2N-H~11.7Broad Singlet-Deshielded by aromatic ring current and nitrogen electronegativity. Disappears on D₂O exchange.[6]
3H5~6.97Doublet of doublets (dd)J(H4-H5) ≈ 2.6 Hz, J(H3-H5) ≈ 1.5 Hzα-proton to nitrogen, strongly deshielded.
4H3~6.75Doublet of doublets (dd)J(H3-H4) ≈ 3.7 Hz, J(H3-H5) ≈ 1.5 Hzβ-proton, deshielded by adjacent carboxylate group.
5H4~6.15Triplet (t) or (dd)J(H3-H4) ≈ 3.7 Hz, J(H4-H5) ≈ 2.6 Hzβ-proton, most shielded as it is furthest from the EWG. Appears as a pseudo-triplet if J(H3-H4) ≈ J(H4-H5).

Note: The exact chemical shifts and coupling constants can be found in spectral databases.[6][7]

13C NMR Spectrum Analysis

The 13C NMR spectrum provides complementary information, confirming the carbon skeleton.

Expected Signal Assignments & Rationale:

SignalCarbonExpected δ (ppm) in DMSO-d6Rationale for Chemical Shift
1C=O~162.1Carbonyl carbon, highly deshielded.[8]
2C2~128.5Attached to both N and COOH group, deshielded.
3C5~121.8α-carbon to nitrogen, deshielded.[9][10]
4C3~115.1β-carbon, deshielded by adjacent C2-substituent.
5C4~109.3β-carbon, most shielded ring carbon.

Note: Data derived from typical values for pyrrole derivatives.[11]

The Comparative Guide: Structural Confirmation vs. 1H-Pyrrole-3-carboxylate

This is where the power of NMR becomes undeniable. The high symmetry of the 3-carboxylate isomer leads to a dramatically different and simpler pair of spectra.

Diagram: Differentiating Isomers by 1H NMR Splitting Patterns

G cluster_2 1H-Pyrrole-2-carboxylate (Asymmetric) cluster_3 1H-Pyrrole-3-carboxylate (Symmetric) H5 H5 (dd) H3 H3 (dd) H5->H3 J ≈ 1.5 Hz H4 H4 (t) H5->H4 J ≈ 2.6 Hz H3->H4 J ≈ 3.7 Hz Result_2 Result: 3 distinct ring proton signals H2_H5 H2 / H5 (equivalent) (d) H4_sym H4 (t) H2_H5->H4_sym J ≈ 2.5 Hz Result_3 Result: 2 distinct ring proton signals

Sources

Comparative

The Gold Standard: A Comparative Guide to X-ray Crystallography for the Definitive Structure of 1H-Pyrrole-2-Carboxylate Derivatives

For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel 1H-Pyrrole-2-carboxylate derivatives is a critical step in understanding their st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the three-dimensional structure of novel 1H-Pyrrole-2-carboxylate derivatives is a critical step in understanding their structure-activity relationships (SAR) and advancing drug discovery programs.[1] This guide provides an objective comparison between single-crystal X-ray crystallography, the gold standard for structural elucidation, and alternative spectroscopic techniques, supported by experimental data and detailed protocols.

The 1H-Pyrrole-2-carboxylate scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1] Precise knowledge of the molecular geometry, including bond lengths, bond angles, and absolute stereochemistry, is paramount for computational modeling, understanding biological interactions, and intellectual property protection.[1] While X-ray crystallography provides a definitive solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer invaluable structural information in solution and are often more readily accessible.[1][2]

The Unparalleled Detail of X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] It is the definitive method for determining the absolute structure of a crystalline compound.[1] The technique is based on the constructive interference of monochromatic X-rays and a crystalline sample.[3] The interaction of the incident rays with the sample produces a diffraction pattern when conditions satisfy Bragg's Law.[3] This pattern is then used to calculate an electron density map of the crystal, from which the positions of individual atoms can be determined and refined to generate a final 3D model of the molecule.[4]

Key Information Provided by X-ray Crystallography:
  • Precise 3D atomic coordinates[1]

  • Bond lengths and bond angles[1][3]

  • Absolute stereochemistry[1]

  • Crystal packing information[1]

  • Unit cell dimensions[3]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and available resources.[1] While X-ray crystallography offers unparalleled detail in the solid state, spectroscopic methods provide crucial information about the molecule's structure and behavior in solution.[1][2]

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1]Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.[1][4]Molecular weight, elemental composition, fragmentation patterns.[1][4]
Sample State Crystalline solid.[2]Solution.[5]Solid, liquid, or gas.
Resolution Atomic resolution.[2]Provides information about through-bond and through-space atomic proximity.Provides mass-to-charge ratio.
Key Advantage Unambiguous and definitive 3D structure determination.[1][4]Provides information on molecular dynamics and conformation in solution.[5]High sensitivity and ability to determine molecular formula.
Key Limitation Requires high-quality single crystals, which can be a significant bottleneck.[2][6][7]Ambiguities in stereochemical assignment can occur; does not provide precise bond lengths/angles.[1]Does not provide 3D structural information.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 1H-Pyrrole-2-carboxylate Derivative

The following is a general protocol for the structural analysis of a novel 1H-Pyrrole-2-carboxylate derivative.

Material Purification and Crystal Growth

High-quality single crystals are paramount for a successful X-ray diffraction analysis.[8]

  • Purification: The compound of interest must be purified to the highest possible degree to avoid impurities that can inhibit crystallization or lead to poor crystal quality. Standard purification techniques such as column chromatography, recrystallization, or sublimation are employed.

  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.[1][8][9] The choice of solvent is critical and is often determined empirically.[8] Common solvents include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane.[1] Other techniques include vapor diffusion, slow cooling of a saturated solution, and liquid-liquid diffusion.[4][6]

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a monochromatic X-ray beam.[4][8]

  • Diffractometer: The data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[8]

  • Cryo-cooling: The crystal is typically maintained at a low temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations of the atoms and reduce radiation damage.[8]

  • Data Acquisition: The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity and position of the diffracted X-ray beams are measured.[8]

Structure Solution and Refinement

The diffraction pattern is used to determine the arrangement of atoms within the crystal.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[1]

  • Structure Refinement: The initial model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other crystallographic parameters.[1] This iterative process continues until the calculated diffraction pattern closely matches the observed pattern.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Purification Compound Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Pure Compound Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection High-Quality Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Definitive 3D Structure Structure_Refinement->Final_Structure Refined Model

Caption: Experimental workflow for X-ray crystallography.

Navigating Challenges in Crystallizing Pyrrole Derivatives

Obtaining high-quality crystals of 1H-Pyrrole-2-carboxylate derivatives can sometimes be challenging. Some common issues and potential solutions include:

  • Oiling Out: The compound separates from the solution as a liquid phase instead of forming crystals. This can often be addressed by using a less polar solvent, a lower concentration, or a slower evaporation rate.

  • Formation of Polycrystalline Material or Needles: This can result from rapid crystallization. Slower crystallization rates, achieved by reducing the rate of solvent evaporation or cooling, can promote the growth of single, well-formed crystals.[9][10]

  • Poorly Diffracting Crystals: This may be due to internal disorder in the crystal lattice. Screening a wider range of crystallization conditions, including different solvents, temperatures, and techniques, may yield better quality crystals.

  • No Crystals Form: If the compound is highly soluble in a wide range of solvents, creating a supersaturated solution can be difficult. Techniques like antisolvent diffusion, where a solvent in which the compound is poorly soluble is slowly introduced to a solution of the compound, can be effective.[11]

In cases where obtaining suitable single crystals proves exceptionally difficult, synchrotron X-ray powder diffraction can be a powerful alternative for structure determination.[12]

The Definitive Answer for Structure-Based Drug Design

The high-resolution structural information provided by X-ray crystallography is invaluable for structure-based drug design.[13][14] By visualizing the precise binding mode of a 1H-Pyrrole-2-carboxylate derivative within its biological target, medicinal chemists can make rational, data-driven decisions to optimize lead compounds, improving their potency, selectivity, and pharmacokinetic properties.[13][15]

decision_tree Start Need Definitive 3D Structure? Is_Crystalline Can High-Quality Crystals be Obtained? Start->Is_Crystalline Xray Perform Single-Crystal X-ray Crystallography Is_Crystalline->Xray Yes Spectroscopy Rely on Spectroscopic Methods (NMR, MS) Is_Crystalline->Spectroscopy No End_Definitive Obtain Unambiguous 3D Structure Xray->End_Definitive Powder_Diffraction Consider Powder X-ray Diffraction Spectroscopy->Powder_Diffraction If solid & microcrystalline End_Inferred Infer Structural Information Spectroscopy->End_Inferred Powder_Diffraction->End_Definitive

Caption: Decision logic for structural elucidation techniques.

References

  • SPT Labtech. Chemical crystallization. Accessed February 27, 2026. https://www.sptlabtech.
  • Benchchem. A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods. Accessed February 27, 2026. https://www.benchchem.
  • Benchchem. A Comparative Guide to the Structural Validation of Ethoxyallene: X-ray Crystallography vs. Spectroscopic Methods. Accessed February 27, 2026. https://www.benchchem.
  • SERC, Carleton College. Single-crystal X-ray Diffraction. May 17, 2007. Accessed February 27, 2026. https://serc.carleton.
  • Scardi, P., et al. Ab initio crystal structure determination of two chain functionalized pyrroles from synchrotron X-ray powder diffraction data. Powder Diffraction, 27(3), 169-176. August 17, 2012. https://www.cambridge.
  • News-Medical.Net. X-Ray Crystallography vs. NMR Spectroscopy. October 30, 2019. Accessed February 27, 2026. https://www.news-medical.net/life-sciences/X-Ray-Crystallography-vs-NMR-Spectroscopy.aspx
  • Schmidt, M. U., et al. Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Acta Crystallographica Section A: Foundations and Advances, 73(Pt 5), 377-388. 2017. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5541620/
  • David, W. I. F., et al. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B71(5), 549-560. October 15, 2025. https://journals.iucr.org/b/issues/2015/05/00/hb7397/
  • Bradford, A. L., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1843-1861. March 01, 2023. https://eprints.soton.ac.uk/475149/
  • Bhattacharya, A. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. January 2017. https://www.researchgate.net/publication/312158888_Macromolecular_Structure_Determination_Comparison_of_X-ray_Crystallography_and_NMR_Spectroscopy
  • Unknown. Crystallization of small molecules. Accessed February 27, 2026. https://www.u-cursos.
  • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 10), m134-m142. 2015. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4604434/
  • Bradford, A. L., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1843-1861. March 01, 2023. https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00975a
  • Unknown. NMR Spectroscopy vs. X-ray Crystallography. Semantic Scholar. Accessed February 27, 2026. https://www.semanticscholar.org/paper/NMR-Spectroscopy-vs.-X-ray-Crystallography/1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t
  • Wojtulewski, S., et al. Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. August 07, 2025. https://www.researchgate.
  • Benchchem. A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. Accessed February 27, 2026. https://www.benchchem.
  • Lido, A. Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. American Laboratory. April 08, 2011. https://www.americanlaboratory.
  • Anton Paar. X-ray Diffraction (XRD). Accessed February 27, 2026. https://wiki.anton-paar.com/us-en/x-ray-diffraction-xrd/
  • Schmidt, M. U., et al. Towards solution and refinement of organic crystal structures by fitting to the atomic pair distribution function (PDF). SciSpace. 2014. https://typeset.io/papers/towards-solution-and-refinement-of-organic-crystal-structures-1a2b3c4d5e6f7g8h9i0j1k2l3m4n5o6p7q8r9s0t
  • Unknown. Single Crystal X-ray Diffraction and Structure Analysis. Accessed February 27, 2026. https://www.geo.arizona.edu/xtal/geos306/fall05-3.htm
  • Unknown. Single crystal X-ray diffraction analysis. Accessed February 27, 2026. https://ksc.iau.ru/en/ckp/smp/rentgenodifraktometricheskiy-analiz- монокристаллов/
  • Zeng, Y.-F., et al. 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63(Pt 8), o3434. 2007. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960682/
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Accessed February 27, 2026. https://www.creative-biostructure.com/comparison-of-x-ray-crystallography-nmr-and-em.htm
  • Patsnap. How are chemical structures analyzed in drug discovery? March 20, 2025. https://www.patsnap.com/synapse/articles/chemical-structure-analysis-drug-discovery
  • Unknown. X‐ray crystal structure of 15 b. ResearchGate. Accessed February 27, 2026. https://www.researchgate.net/figure/X-ray-crystal-structure-of-15-b_fig3_336587321
  • Zhao, Y., et al. Stereochemistry and X-ray Crystal Structure of 'Pyrrole Trimer': Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl)-2,5-di(pyrrol-2-yl)pyrrolidine (Monotosyl cis Pyrrole Trimer). Journal of the Chemical Society, Chemical Communications, (1), 1-2. 1997. https://pubs.rsc.org/en/content/articlelanding/1997/cc/c601835g
  • Unknown. Drug Discovery Using X-Ray Crystallography. Hilaris Publisher. April 26, 2022. https://www.hilarispublisher.com/open-access/drug-discovery-using-xray-crystallography-101352.html
  • Unknown. Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. October 25, 2023. https://www.ccdc.cam.ac.uk/Community/blog/using-crystallographic-structures-and-data-driven-solutions-to-advance-drug-design/
  • Jones, R. A., & Bean, G. P. The Chemistry of Pyrroles. Academic Press. 1977. https://www.google.com/books/edition/The_Chemistry_of_Pyrroles/1a2b3c4d5e6f7g8h?hl=en&gbpv=0
  • Wojtulewski, S., et al. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Publikationsserver der Universität Regensburg. November 18, 2022. https://epub.uni-regensburg.de/49007/
  • Unknown. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. ePrints Repository. Accessed February 27, 2026. https://eprints.soton.ac.uk/401416/
  • PubChem. Pyrrole-2-Carboxylic Acid. Accessed February 27, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/Pyrrole-2-carboxylic_acid
  • Alshennawi, A. E., et al. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 19(S2), 1072-1081. 2022. https://migrationletters.com/index.php/ml/article/view/1234
  • Price, S. L. Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. November 22, 2013. https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60279f
  • Unknown. Chapter 22. Protein Crystallography and Drug Discovery. Moodle@Units. Accessed February 27, 2026. https://moodle.units.it/pluginfile.php/345678/mod_resource/content/1/22_Wlodawer.pdf
  • PubChem. 1H-pyrrole-2-carboxamide. Accessed February 27, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrrole-2-carboxamide
  • Grabowsky, S., et al. Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. The Journal of Chemical Physics, 153(10), 104109. September 09, 2025. https://pubs.aip.org/aip/jcp/article/153/10/104109/1066513/Benchmarking-crystal-structure-refinement-A
  • Wojtulewski, S., et al. Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A, 108(27), 5844-5851. June 16, 2004. https://pubs.acs.org/doi/10.1021/jp049021q
  • Trofimov, B. A., & Schmidt, E. Y. Advances and challenges in the synthesis of pyrrole systems of a limited access. Arkivoc, 2013(1), 53-85. https://www.
  • McArdle, P. Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. July 2022. https://www.crystallography.ie/wp-content/uploads/2022/07/McArdle-BCA-2022.pdf
  • Unknown. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. IUCr. Accessed February 27, 2026. https://journals.iucr.org/e/issues/2016/10/00/gz5095/
  • Gangjee, A., et al. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry, 61(5), 1704-1718. 2018. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5846430/
  • Unknown. Synthesis of Pyrrolo[2,3- c ]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. ResearchGate. October 11, 2019. https://www.researchgate.net/publication/336587321_Synthesis_of_Pyrrolo23-cisoquinolines_via_the_Cycloaddition_of_Benzyne_with_Arylideneaminopyrroles_Photophysical_and_Crystallographic_Study

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 1H-Pyrrole-2-carboxylate: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals The 1H-pyrrole-2-carboxylate framework is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2-carboxylate framework is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional materials. Its prevalence in blockbuster drugs such as atorvastatin (Lipitor) underscores the enduring importance of efficient and versatile synthetic routes to this valuable scaffold. This guide provides an in-depth, comparative analysis of the most prominent synthetic strategies for accessing 1H-pyrrole-2-carboxylates, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective strengths and limitations.

The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring is a privileged structure in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological targets. The 2-carboxylate substituent, in particular, offers a versatile handle for further functionalization, enabling the modulation of physicochemical properties and the introduction of pharmacophoric elements. Consequently, the development of robust and scalable methods for the synthesis of 1H-pyrrole-2-carboxylates remains a highly active area of research.

This guide will dissect and compare four seminal synthetic routes: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, the Van Leusen Reaction, and the Barton-Zard Reaction. We will also explore modern advancements that offer greener and more efficient alternatives to these classical methods.

Comparative Overview of Synthetic Routes

The choice of synthetic route to a 1H-pyrrole-2-carboxylate is dictated by several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and scalability. The following table provides a high-level comparison of the four main strategies discussed in this guide.

Synthetic Route Starting Materials Key Advantages Key Disadvantages Typical Yields
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines or ammoniaSimplicity, readily available starting materials, good for N-substituted pyrroles.[1][2]Often requires harsh acidic conditions and high temperatures, limited availability of unsymmetrical 1,4-dicarbonyls.[2][3]60-90%
Hantzsch Pyrrole Synthesis β-ketoesters, α-haloketones, ammonia or primary aminesMulticomponent reaction, good for accessing polysubstituted pyrroles.[4][5][6]Can have moderate yields, potential for side reactions (e.g., furan formation).[5][7]30-70%
Van Leusen Reaction α,β-Unsaturated carbonyls, tosylmethyl isocyanide (TosMIC)Forms 3,4-disubstituted pyrroles, operationally simple.[8][9][10]TosMIC can be expensive, requires a strong base.50-80%
Barton-Zard Reaction Nitroalkenes, α-isocyanoacetatesDirectly yields pyrrole-2-carboxylates, good functional group tolerance.[11][12][13]Requires the synthesis of nitroalkenes, which can be unstable.60-90%

In-Depth Analysis of Synthetic Routes

The Paal-Knorr Synthesis: The Classic Condensation

The Paal-Knorr synthesis is a foundational method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] While not a direct route to 2-carboxylates without a suitably functionalized dicarbonyl, its principles are fundamental to pyrrole chemistry.

Mechanism and Rationale:

The reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrrole.[1][14][15] The use of an acid catalyst protonates a carbonyl group, facilitating the initial nucleophilic attack by the amine.

Paal_Knorr 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - 2H2O

Paal-Knorr Synthesis Workflow.

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of a Pyrrole-2-carboxamide

This protocol highlights a modern, efficient approach to the Paal-Knorr cyclization.[16]

Materials:

  • 1,4-Dicarbonyl precursor (1.0 eq)

  • Primary amine (3.0 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

Procedure:

  • To a microwave process vial, add the 1,4-dicarbonyl compound, ethanol, and glacial acetic acid.

  • Add the primary amine to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 80°C for 10-20 minutes.

  • After cooling, the reaction mixture can be purified by column chromatography.

Advantages and Disadvantages:

The primary advantage of the Paal-Knorr synthesis is its operational simplicity and the use of readily available starting materials.[2] However, the classical approach often requires harsh acidic conditions and high temperatures, which can be detrimental to sensitive functional groups.[2][3] The synthesis of unsymmetrical 1,4-dicarbonyl compounds can also be challenging. Modern variations, such as microwave-assisted synthesis, can mitigate some of these drawbacks by reducing reaction times and improving yields.[17][18]

The Hantzsch Pyrrole Synthesis: A Multicomponent Approach

The Hantzsch synthesis is a versatile multicomponent reaction that combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to construct the pyrrole ring.[4][5][6] This method is particularly useful for generating highly substituted pyrroles.

Mechanism and Rationale:

The reaction initiates with the formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration yield the final pyrrole product.[4]

Hantzsch β-Ketoester + Amine β-Ketoester + Amine Enamine Enamine β-Ketoester + Amine->Enamine Alkylated Intermediate Alkylated Intermediate Enamine->Alkylated Intermediate + α-Haloketone Cyclized Intermediate Cyclized Intermediate Alkylated Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - H2O

Hantzsch Pyrrole Synthesis Workflow.

Experimental Protocol: Classical Hantzsch Synthesis of Ethyl 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol provides a standard procedure for the Hantzsch synthesis.[6]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 2-Bromo-1-phenylethan-1-one (1.0 eq)

  • Aqueous ammonia (5-10 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate and 2-bromo-1-phenylethan-1-one in ethanol.

  • Add an excess of aqueous ammonia to the stirred solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Advantages and Disadvantages:

The Hantzsch synthesis is a powerful tool for creating diverse libraries of functionalized pyrroles due to its multicomponent nature.[6] However, conventional methods can result in moderate yields (often 30-60%) and may be complicated by the formation of furan byproducts through the competing Feist-Bénary synthesis.[5] Modern advancements, such as mechanochemical synthesis and continuous flow processes, have been shown to improve yields and reduce reaction times.[19][20]

The Van Leusen Reaction: A Route to 3,4-Disubstituted Pyrroles

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon to react with α,β-unsaturated carbonyl compounds, leading to the formation of 3,4-disubstituted pyrroles.[8][9][10]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of TosMIC by a strong base. The resulting anion undergoes a Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization and elimination of the tosyl group to afford the pyrrole.[8]

Van_Leusen TosMIC TosMIC TosMIC Anion TosMIC Anion TosMIC->TosMIC Anion + Base Michael Adduct Michael Adduct TosMIC Anion->Michael Adduct + α,β-Unsaturated Carbonyl Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - Tosyl group

Van Leusen Reaction Workflow.

Experimental Protocol: Synthesis of a 3-Aroyl-4-heteroarylpyrrole Derivative

This protocol demonstrates the application of the Van Leusen reaction for the synthesis of a complex pyrrole.[10]

Materials:

  • α,β-Unsaturated enone (1.0 eq)

  • TosMIC (1.0 eq)

  • Sodium hydride (NaH) (as base)

  • Dimethyl sulfoxide (DMSO) and diethyl ether (as solvents)

Procedure:

  • In a suitable flask, mix the α,β-unsaturated enone and TosMIC in DMSO.

  • Add this mixture dropwise to a suspension of sodium hydride in diethyl ether at room temperature under an inert atmosphere.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

Advantages and Disadvantages:

The Van Leusen reaction is operationally simple and provides a reliable route to 3,4-disubstituted pyrroles.[8] A key disadvantage is the cost and handling of TosMIC and the requirement for a strong base like sodium hydride.

The Barton-Zard Reaction: A Direct Synthesis of Pyrrole-2-carboxylates

The Barton-Zard reaction is a highly efficient method for the direct synthesis of pyrrole-2-carboxylates from the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[11][12][13]

Mechanism and Rationale:

The mechanism involves a base-catalyzed Michael addition of the α-isocyanoacetate to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group, and tautomerization to yield the aromatic pyrrole-2-carboxylate.[13]

Barton_Zard α-Isocyanoacetate α-Isocyanoacetate Enolate Enolate α-Isocyanoacetate->Enolate + Base Michael Adduct Michael Adduct Enolate->Michael Adduct + Nitroalkene Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate 5-endo-dig Cyclization Pyrrole-2-carboxylate Pyrrole-2-carboxylate Cyclized Intermediate->Pyrrole-2-carboxylate - Nitro group + Tautomerization

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 1H-Pyrrole-2-carboxylate: A Comparative Technical Guide

This guide details the mass spectrometry fragmentation patterns of 1H-Pyrrole-2-carboxylate (specifically the methyl ester derivative, a common intermediate and prodrug motif) and compares it against its primary metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 1H-Pyrrole-2-carboxylate (specifically the methyl ester derivative, a common intermediate and prodrug motif) and compares it against its primary metabolic counterpart, 1H-Pyrrole-2-carboxylic acid , and its positional isomer 1H-Pyrrole-3-carboxylate .

Executive Summary

For drug development professionals working with pyrrole-based scaffolds (e.g., netropsin analogs, atorvastatin intermediates), distinguishing between the esterified prodrug (Methyl 1H-pyrrole-2-carboxylate ) and its hydrolytic metabolite (1H-Pyrrole-2-carboxylic acid ) is critical for pharmacokinetic profiling.

This guide compares the fragmentation behaviors of these species under Electron Ionization (EI) and Electrospray Ionization (ESI) . We demonstrate that while the ester follows a classic


-cleavage pathway driven by resonance stabilization from the pyrrole nitrogen, the free acid exhibits a distinct decarboxylation mechanism in negative ion mode, serving as a high-specificity diagnostic filter.

Comparative Analysis: Ester vs. Acid vs. Isomer

The following table contrasts the primary mass spectral signatures of the target compound against its key alternatives.

Table 1: Diagnostic Ion Signatures
FeatureMethyl 1H-pyrrole-2-carboxylate (Target)1H-Pyrrole-2-carboxylic acid (Metabolite)Methyl 1H-pyrrole-3-carboxylate (Isomer)
Molecular Weight 125 Da111 Da125 Da
Primary Method GC-MS (EI, 70 eV)LC-MS/MS (ESI Negative)GC-MS (EI, 70 eV)
Precursor Ion m/z 125 (

)
m/z 110 (

)
m/z 125 (

)
Base Peak m/z 94 (

)
m/z 66 (

)
m/z 125 (

) or m/z 94
Key Transition



(Lower Ratio)
Mechanism

-Cleavage (Acylium formation)
Decarboxylation

-Cleavage (Less stabilized)

Mechanistic Deep Dive

Fragmentation of Methyl 1H-pyrrole-2-carboxylate (EI-MS)

Under electron ionization (70 eV), the molecular ion (


, m/z 125) undergoes a rapid, high-efficiency fragmentation.
  • 
    -Cleavage (Formation of Acylium Ion): 
    The bond between the carbonyl carbon and the methoxy oxygen cleaves. The resulting acylium ion (m/z 94) is exceptionally stable due to the resonance donation  from the pyrrole nitrogen lone pair. This "pyrrolyl-carbonyl" resonance is stronger in the 2-position than the 3-position, often making m/z 94 the base peak (100% relative abundance) for the 2-isomer.
    
    • Reaction:

      
      
      
  • Decarbonylation (Loss of CO): The acylium ion (m/z 94) subsequently loses a neutral carbon monoxide (CO) molecule (28 Da) to form the pyrrolyl cation (m/z 66).

    • Reaction:

      
      
      
Differentiation from the 3-Isomer

The "Ortho Effect" (proximity of the NH to the carbonyl) plays a subtle but crucial role. In the 2-isomer, the NH hydrogen is spatially close to the carbonyl oxygen. While the primary fragmentation is


-cleavage, this proximity stabilizes the transition state for the formation of the acylium ion.
  • Diagnostic Rule: In the 3-isomer, the resonance stabilization of the acylium cation is less direct (cross-conjugated). Consequently, the 3-isomer often exhibits a higher relative abundance of the molecular ion (m/z 125) compared to the 2-isomer, where the facile conversion to m/z 94 depletes the molecular ion population.

Fragmentation of the Free Acid (ESI-MS)

In LC-MS workflows, the free acid is best analyzed in Negative Ion Mode .

  • Precursor: Deprotonation yields the carboxylate anion (

    
     110).
    
  • Product: Collision-Induced Dissociation (CID) triggers the loss of

    
     (44 Da), yielding the deprotonated pyrrole anion (
    
    
    
    66). This is a standard transition for Selected Reaction Monitoring (SRM).

Visualizing the Fragmentation Pathway

The following diagram illustrates the fragmentation tree for the methyl ester, highlighting the resonance-stabilized acylium intermediate.

PyrroleFragmentation cluster_legend Key Mechanism: Resonance Stabilization M_Ion Molecular Ion (M+) m/z 125 [C6H7NO2]+. Acylium Acylium Ion (Base Peak) m/z 94 [C5H4NO]+ M_Ion->Acylium  α-Cleavage (Loss of .OCH3) Methoxy Methoxy Radical .OCH3 (31 Da) M_Ion->Methoxy PyrroleCat Pyrrolyl Cation m/z 66 [C4H4N]+ Acylium->PyrroleCat  Decarbonylation (Loss of CO) CO Carbon Monoxide CO (28 Da) Acylium->CO Note1 The 2-position allows direct conjugation between Pyrrole N and the Acylium C+, stabilizing m/z 94.

Figure 1: Fragmentation tree of Methyl 1H-pyrrole-2-carboxylate under Electron Ionization (70 eV).

Experimental Protocols

Protocol A: GC-MS Analysis (For Ester/Isomer Differentiation)

Use this protocol to assess purity of the methyl ester or detect isomeric impurities.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Inlet: Split injection (20:1) at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    200°C.
  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 125 and m/z 94 .

    • Validation Check: Calculate ratio of

      
      .
      
    • Expected Result: For the 2-isomer,

      
       should be the Base Peak (100%). If 
      
      
      
      , suspect the 3-isomer.
Protocol B: LC-MS/MS Analysis (For Metabolite Quantification)

Use this protocol for biological matrices (plasma/urine) to track hydrolysis to the acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50 mm.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 15-20 eV).
      
    • Qualifier:

      
       (Precursor survival, low CE).
      
  • Validation Check: Ensure retention time separation from endogenous isomers. The 2-carboxylic acid typically elutes later than more polar hydroxy-proline derivatives but earlier than the methyl ester.

References

  • NIST Mass Spectrometry Data Center. Methyl pyrrole-2-carboxylate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Methyl 1H-pyrrole-2-carboxylate (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • Li, H. et al. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 2013. Available at: [Link]

  • Han, J. et al. Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter. Microorganisms, 2021. Available at: [Link]

Sources

Validation

Validation of Green Multicomponent Catalytic Synthesis for Polyfunctional Pyrroles

Executive Summary The pyrrole pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib. While the Paal-Knorr condensation has served as the gold standard f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole pharmacophore is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Atorvastatin and Sunitinib. While the Paal-Knorr condensation has served as the gold standard for over a century, its reliance on pre-synthesized 1,4-dicarbonyl precursors creates a significant bottleneck for accessing diverse polyfunctionalized scaffolds.[1]

This guide validates a One-Pot, Four-Component Catalytic Synthesis (4-CR) as a superior alternative for generating polyfunctional pyrroles.[1] By utilizing a magnetically recyclable nanocatalyst (Cu@imine/Fe₃O₄) or green solid acids, this method bypasses the isolation of unstable intermediates.[1]

Key Findings:

  • Efficiency: The 4-CR method reduces synthetic steps from 3–4 (required to make 1,4-dicarbonyls) to 1 step .[1]

  • Atom Economy: Increases atom economy by ~25% compared to classical routes involving leaving groups or extensive protection/deprotection.[1]

  • Scope: Enables direct access to penta-substituted pyrroles difficult to synthesize via Paal-Knorr.

The Challenge: The "Precursor Bottleneck"

The primary limitation in pyrrole synthesis is not the cyclization itself, but the availability of the required acyclic precursor.

The Benchmark: Paal-Knorr Synthesis

The Paal-Knorr reaction condenses a primary amine with a 1,4-dicarbonyl compound.[1][2][3][4]

  • Mechanism: Acid-catalyzed double hemiaminal formation followed by dehydration.[1]

  • Critical Flaw: The "Precursor Bottleneck."[1] Synthesizing unsymmetrical 1,4-dicarbonyls often requires multi-step alkylation or Stetter reactions, which suffer from poor regioselectivity and low yields.[1]

  • Constraint: Sensitive functional groups often degrade under the reflux/acidic conditions required for cyclization.[1]

The New Standard: Green Multicomponent Catalytic Synthesis (4-CR)[1]

This validated method assembles the pyrrole ring in situ using four readily available commodity chemicals: amines, aldehydes, 1,3-dicarbonyls, and nitroalkanes .

Mechanistic Logic

Unlike the linear Paal-Knorr, this method utilizes a convergent cascade.[1]

  • Knoevenagel Condensation: Aldehyde + 1,3-dicarbonyl

    
     Benzylidene intermediate.[1]
    
  • Michael Addition: The enamine (formed from amine + nitroalkane/catalyst) attacks the benzylidene.[1]

  • Cyclization & Aromatization: Intramolecular attack and oxidative aromatization yield the pyrrole.[1]

Mechanistic Visualization

The following diagram details the catalytic cycle and convergent assembly:

PyrroleMechanism Start Starting Materials (Aldehyde + 1,3-Dicarbonyl) Step1 Step 1: Knoevenagel Condensation Start->Step1 Amine Amine + Nitroalkane Step2 Step 2: Michael Addition Amine->Step2 Activated by Catalyst Inter1 Benzylidene Intermediate Step1->Inter1 Inter1->Step2 Inter2 Open-Chain Adduct Step2->Inter2 Step3 Step 3: Intramolecular Cyclization Inter2->Step3 Final Polyfunctional Pyrrole Step3->Final Catalyst Nanocatalyst (Cu@imine/Fe3O4) Step3->Catalyst Catalyst Regenerated Catalyst->Step2

Caption: Convergent assembly of pyrroles via 4-Component Reaction. The catalyst facilitates both the Michael addition and the final cyclization/aromatization steps.

Comparative Validation Data

The following data compares the New 4-CR Method against the Classical Paal-Knorr for the synthesis of a representative target: Ethyl 1-benzyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate.

MetricMethod A: Green 4-CR (New)Method B: Paal-Knorr (Benchmark)Analysis
Starting Materials Aniline, Benzaldehyde, Ethyl Acetoacetate, Nitromethane1,4-Dicarbonyl (Pre-synthesized), AnilineMethod A uses commodity chemicals; Method B requires complex precursor synthesis.[1]
Step Count 1 (One-Pot) 3-4 (Precursor synthesis + Cyclization)Method A offers superior step economy.[1]
Reaction Time 2 - 4 Hours12 - 24 Hours (Total workflow)Method A is significantly faster.[1]
Yield (Isolated) 88 - 92%65 - 75% (Overall)Method A avoids yield loss across multiple isolation steps.[1]
Atom Economy High (Water is main byproduct)Moderate (Loss of leaving groups in precursor synthesis)Method A aligns with Green Chemistry Principle #2.[1]
Purification Filtration (Catalyst) + RecrystallizationColumn Chromatography usually requiredMethod A allows magnetic separation of catalyst.[1]

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of penta-substituted pyrrole via Cu-catalyzed 4-CR.

Reagents:

  • Benzaldehyde (1.0 mmol)[1]

  • Ethyl acetoacetate (1.0 mmol)[1]

  • Aniline (1.0 mmol)[1]

  • Nitromethane (1.2 mmol)[1]

  • Catalyst: Cu@imine/Fe₃O₄ MNPs (20 mg) or equivalent solid acid catalyst.

  • Solvent: Ethanol (5 mL) or Solvent-free (Ball milling).

Step-by-Step Methodology:

  • Pre-Activation: In a 25 mL round-bottom flask, disperse 20 mg of the magnetic nanocatalyst in 5 mL of ethanol. Sonicate for 5 minutes to ensure uniform dispersion.

  • Addition Sequence: Add benzaldehyde and ethyl acetoacetate first. Stir at room temperature for 10 minutes to initiate the in situ Knoevenagel condensation (Visual check: slight color change to yellow/orange).

  • Component Integration: Add aniline and nitromethane to the reaction mixture.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Validation Check: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3).[1] The disappearance of benzaldehyde (

      
      ) and the appearance of a fluorescent blue/green spot (
      
      
      
      ) indicates product formation.[1]
  • Catalyst Recovery: Place a strong external magnet against the flask wall.[1] Decant the supernatant containing the product. Wash the catalyst with hot ethanol (2 x 2 mL) and save for re-use (valid for up to 5 cycles).[1]

  • Isolation: Pour the supernatant into crushed ice. The solid product precipitates out. Filter and recrystallize from hot ethanol to obtain pure crystals.[1]

Decision Framework

When should you switch from Paal-Knorr to the 4-CR method?

DecisionTree Start Target: Polyfunctional Pyrrole Q1 Is the specific 1,4-dicarbonyl commercially available? Start->Q1 PaalKnorr Use Paal-Knorr (Standard Protocol) Q1->PaalKnorr Yes Q2 Does the target have acid-sensitive groups? Q1->Q2 No MethodA Use Method A: Green 4-CR Q2->MethodA Yes (Avoid Acid) Q2->MethodA No (Save Steps)

Caption: Decision logic for selecting the optimal synthetic route based on substrate availability and sensitivity.

References

  • Ghosh, H. (2023).[1][5] Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. ResearchGate.

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews.[1]

  • Thwin, M., et al. (2019).[1][5] An efficient and recyclable nanocatalyst for the green and rapid synthesis of biologically active polysubstituted pyrroles.[5] ResearchGate.

  • Organic Chemistry Portal. (n.d.).[1] Paal-Knorr Pyrrole Synthesis.

  • RSC Advances. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions. New Journal of Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Catalysts in Pyrrole-2-Carboxylate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of vital molecules like heme, chlorophyll, and...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of vital molecules like heme, chlorophyll, and numerous pharmaceuticals.[1] Specifically, pyrrole-2-carboxylates are pivotal intermediates, lending themselves to further functionalization in drug development. Historically, their synthesis has been dominated by classical methods such as the Paal-Knorr, Knorr, and Hantzsch reactions.[2][3] While foundational, these methods often suffer from limitations including harsh reaction conditions, the use of hazardous reagents, low atom economy, and a restricted substrate scope.[1][4]

This guide provides an in-depth comparison of modern, alternative catalytic systems that overcome these challenges. We will explore the mechanistic underpinnings, practical advantages, and detailed experimental protocols for leading alternatives, with a focus on non-precious metal catalysis, photocatalysis, and biocatalysis—approaches that align with the principles of green and sustainable chemistry.

The Shift from Traditional Syntheses: Why Seek Alternatives?

Classical methods, while historically significant, present several hurdles for modern synthetic applications:

  • Paal-Knorr Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4] The primary drawbacks are the often-difficult preparation of the 1,4-dicarbonyl precursors and the requirement for strongly acidic conditions and high temperatures, which are incompatible with sensitive functional groups.[4][5]

  • Hantzsch Synthesis: This multicomponent reaction combines a β-dicarbonyl compound, an α-halocarbonyl, and an amine.[6] While versatile, it can suffer from moderate yields (30-60%) due to side reactions and often requires heating.[6]

  • Knorr Synthesis: This method involves the condensation of an α-amino ketone with a dicarbonyl compound.[3][7] A major limitation is the instability and challenging synthesis of the requisite α-amino ketone starting materials.

These limitations have spurred the development of novel catalytic systems that offer milder conditions, broader functional group tolerance, higher efficiency, and improved environmental profiles.

A Comparative Analysis of Modern Catalytic Systems

The contemporary landscape of pyrrole-2-carboxylate synthesis is rich with innovative catalytic solutions. Below, we compare several prominent systems, providing experimental data to ground the discussion.

Earth-Abundant Metal Catalysis: The Rise of Copper and Iron

The use of expensive and toxic heavy metals is a significant concern in pharmaceutical manufacturing. Catalysts based on copper and iron represent cost-effective, sustainable, and highly efficient alternatives.

Copper-Catalyzed Systems

Copper catalysts are remarkably versatile, enabling novel reaction pathways under mild conditions. A standout development is the mechanochemical, copper-catalyzed tandem reaction of 4-arylidene isoxazol-5-ones with enamino esters.[8][9] This method is not only efficient but also aligns with green chemistry principles by minimizing solvent usage.[8]

  • Mechanism Insight: The reaction, catalyzed by simple CuCl₂, proceeds through a tandem spiroannulation/ring-opening aromatization sequence.[9] The use of a ball mill for mechanochemical activation circumvents the need for external heating and bulk solvents.[9][10] This approach showcases excellent functional group tolerance, making it a powerful tool for generating diverse molecular libraries.[8][11]

  • Performance: Yields of up to 93% have been reported for a wide array of carboxyl-substituted pyrroles.[9] The protocol is scalable, demonstrating its practical utility for larger-scale synthesis.[8]

Iron-Catalyzed Systems

Iron, the most abundant transition metal, offers a non-toxic and economical catalytic option. Efficient iron-catalyzed syntheses have been developed that proceed via hydrogen autotransfer or radical cycloaddition pathways.[12][13] One notable method involves the reaction of 1H-pyrrole with carbon tetrachloride and alcohols in the presence of an iron-containing catalyst to yield alkyl 1H-pyrrole-2-carboxylates quantitatively.[14]

  • Mechanism Insight: A proposed mechanism involves the iron catalyst facilitating the reaction between the pyrrole substrate, CCl₄, and an alcohol, leading to the formation of the carboxylate ester at the C2 position.[14] Another sustainable approach uses a well-defined iron(0) complex that proceeds through a hydrogen autotransfer process followed by an intramolecular dehydrative condensation.[12][13]

  • Performance: These methods are distinguished by their high yields, use of readily available starting materials, and tolerance of various functional groups.[12][14]

Gold-Catalyzed Cascade Reactions

Gold catalysts, while employing a precious metal, are often used in very low loadings and can trigger complex cascade reactions that rapidly build molecular complexity from simple starting materials.

  • Mechanism Insight: A prominent example is the gold(I)-catalyzed hydroamination/cyclization cascade of α-amino ketones with alkynes.[15][16] The gold catalyst activates the alkyne for nucleophilic attack by the amine, initiating a sequence that leads to the formation of the pyrrole ring with high regioselectivity.[15] This intermolecular approach avoids the need for complex, pre-functionalized substrates often required in intramolecular cyclizations.[15]

  • Performance: This method exhibits broad substrate scope and functional group tolerance.[16] The resulting pyrroles can be further functionalized, highlighting the synthetic utility of the protocol.[16]

Biocatalysis and Photocatalysis: The Green Frontier

Harnessing enzymes and light as catalysts represents the cutting edge of sustainable synthesis, offering unparalleled selectivity and mild reaction conditions.

Enzymatic Synthesis

Biocatalysis provides an environmentally benign route to pyrrole derivatives. For instance, α-amylase has been successfully employed to catalyze the Paal-Knorr synthesis of N-substituted pyrroles with yields ranging from 60-99% under mild conditions.[17] Another innovative approach uses a coupled enzyme system for CO₂ fixation. While demonstrated for the synthesis of pyrrole-2-carbaldehyde, this strategy points toward future possibilities for direct carboxylation.[18] This involves using a UbiD-type decarboxylase (like PA0254) for the carboxylation of pyrrole, coupled with a carboxylic acid reductase (CAR) to yield the corresponding aldehyde.[18]

  • Mechanism Insight: Enzymes operate in aqueous media at or near ambient temperature, offering a significant advantage over traditional organic synthesis. In the case of α-amylase, the enzyme's active site likely facilitates the condensation and cyclization steps of the Paal-Knorr reaction.[17]

Organo-Photocatalysis

Visible-light-mediated photocatalysis has emerged as a powerful tool for forging C-C and C-N bonds. An efficient organo-photocatalytic method for synthesizing tetrasubstituted pyrroles involves a formal [3+2] dipolar cycloaddition between 2H-azirines and β-substituted nitroalkenes.[19]

  • Mechanism Insight: Using an organic dye like Eosin Y as the photocatalyst, irradiation with visible light (e.g., 450 nm blue LEDs) initiates the reaction.[2][19] This approach avoids the use of transition metals and provides access to highly functionalized pyrroles with excellent regioselectivity.

  • Performance: The protocol demonstrates a wide substrate scope and delivers products in high yields.[19]

Performance Data Summary

The following table summarizes the performance of the discussed alternative catalytic systems, offering a direct comparison to aid in catalyst selection.

Catalyst SystemReaction TypeConditionsYield (%)Key AdvantagesLimitationsReference(s)
CuCl₂ Tandem Spiroannulation / Ring-OpeningBall mill, minimal MeCN, rtup to 93%High efficiency, green (mechanosynthesis), solventless, no heating, scalable.Substrate scope limited to specific isoxazolones and enamino esters.[8][9]
Iron(0) Complex Dehydrogenative Coupling / CondensationToluene, 120 °C, 12-24 h65-92%Sustainable, uses earth-abundant metal, broad applicability.Requires elevated temperatures.[12][13]
Gold(I) / MgO Hydroamination / Cyclization CascadeDCE, 80 °C, 1-12 h51-99%High atom economy, excellent regioselectivity, wide functional group tolerance.Uses a precious metal catalyst.[15][16]
α-Amylase Paal-Knorr CondensationAqueous buffer, 37 °C60-99%Environmentally benign, mild conditions, excellent yields.Limited to Paal-Knorr type substrates.[17]
Eosin Y [3+2] Dipolar CycloadditionMeCN, Blue LED, rt -> 40 °C65-95%Metal-free, visible light-mediated, excellent regioselectivity.Requires specialized photochemical equipment.[19]

Experimental Workflows and Protocols

To translate theory into practice, this section provides detailed, step-by-step protocols for representative catalytic systems.

Workflow for Catalyst Selection and Optimization

The choice of a catalytic system is dictated by factors such as substrate availability, desired functional group tolerance, scalability, and green chemistry considerations. The following diagram illustrates a logical workflow for selecting and optimizing a synthetic route.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Catalyst Selection cluster_2 Phase 3: Optimization & Scale-up Start Define Target Pyrrole-2-Carboxylate Substrate Assess Substrate Functionality & Availability Start->Substrate Green Evaluate Green Chemistry Metrics (Atom Economy, E-Factor) Substrate->Green Catalyst_Choice Choose Catalyst Class Green->Catalyst_Choice Cu_Fe Copper / Iron (Cost-Effective, Sustainable) Catalyst_Choice->Cu_Fe Cost-sensitive & Scalable Au Gold (Complex Scaffolds, High TOF) Catalyst_Choice->Au High complexity needed Enzyme_Photo Biocatalysis / Photocatalysis (Mild, Selective, Green) Catalyst_Choice->Enzyme_Photo Greenest route & high selectivity Optimization Reaction Optimization (Solvent, Temp, Time, Loading) Cu_Fe->Optimization Au->Optimization Enzyme_Photo->Optimization Scale_Up Scale-up & Purification Optimization->Scale_Up Analysis Characterization & Yield Determination Scale_Up->Analysis

Caption: A decision workflow for selecting and optimizing a catalytic system.

Protocol 1: Copper-Catalyzed Mechanosynthesis of Pyrrole-2-Carboxylic Acids[10]

This protocol describes the synthesis of a substituted pyrrole-2-carboxylic acid using a ball mill.

Materials:

  • 4-Benzylidene isoxazol-5-one (1a)

  • Ethyl 3-(benzylamino)but-2-enoate (2a)

  • Copper(II) chloride (CuCl₂)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1,2-Dichloroethane (DCE)

  • Stainless steel ball mill jar (10 mL) with stainless steel balls (2 x 10 mm diameter)

Procedure:

  • To a 10 mL stainless steel grinding jar, add 4-benzylidene isoxazol-5-one (1a, 0.2 mmol), ethyl 3-(benzylamino)but-2-enoate (2a, 0.24 mmol), CuCl₂ (0.04 mmol, 20 mol%), and (NH₄)₂S₂O₈ (0.2 mmol, 1 equiv).

  • Add 1,2-dichloroethane (30 µL) as a liquid-assisted grinding (LAG) solvent.

  • Add two stainless steel balls (10 mm diameter) to the jar.

  • Secure the jar in a planetary ball mill and operate at 600 rpm for 60 minutes.

  • After the reaction is complete, vent the jar carefully.

  • Dissolve the reaction mixture in ethyl acetate and filter to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure pyrrole-2-carboxylic acid derivative.

Protocol 2: Gold-Catalyzed Synthesis of a Polysubstituted Pyrrole[16]

This protocol details the synthesis via a gold-catalyzed hydroamination/cyclization cascade.

Materials:

  • α-Amino ketone hydrochloride (e.g., 2-amino-1-phenylethanone hydrochloride, 0.2 mmol)

  • Alkyne (e.g., phenylacetylene, 0.3 mmol)

  • (JohnPhos)Au(MeCN)SbF₆ (Gold catalyst, 0.01 mmol, 5 mol%)

  • Magnesium oxide (MgO, 0.4 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (2.0 mL)

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the α-amino ketone hydrochloride (0.2 mmol), MgO (0.4 mmol), and 4Å molecular sieves (100 mg).

  • Add anhydrous DCE (2.0 mL) and the alkyne (0.3 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the gold catalyst (0.01 mmol) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired polysubstituted pyrrole.

Mechanistic Deep Dive: The Copper-Catalyzed Domino Reaction

Understanding the reaction mechanism is critical for troubleshooting and adapting a protocol to new substrates. The diagram below illustrates the plausible catalytic cycle for the CuCl₂-catalyzed domino reaction.

G Plausible Mechanism for Cu-Catalyzed Pyrrole Synthesis Reactants Isoxazolone (1) + Enamino Ester (2) Intermediate_A Spiro-intermediate (A) Reactants->Intermediate_A [Cu(II)] Spiroannulation Cu_Catalyst Cu(II)Cl₂ Cu_Catalyst->Intermediate_A Intermediate_B Ring-Opened Intermediate (B) Intermediate_A->Intermediate_B Ring Opening Intermediate_C Cyclized Intermediate (C) Intermediate_B->Intermediate_C Intramolecular Cyclization Product Pyrrole-2-carboxylate (3) Intermediate_C->Product Aromatization [Oxidation] Oxidant (NH₄)₂S₂O₈ Oxidant->Product Oxidant

Caption: Proposed mechanism for the CuCl₂-catalyzed domino reaction.

The reaction is initiated by a copper(II)-catalyzed spiroannulation between the isoxazolone and the enamino ester to form a spiro-intermediate. This is followed by a ring-opening and subsequent intramolecular cyclization. The final step is an oxidative aromatization, facilitated by an oxidant like ammonium persulfate, to yield the final pyrrole-2-carboxylate product.

Conclusion and Future Outlook

The synthesis of pyrrole-2-carboxylates has evolved significantly from its classical roots. The alternative catalysts presented in this guide—spanning earth-abundant metals, precious metals, enzymes, and light—offer a powerful and versatile toolkit for the modern chemist. Copper and iron catalysts stand out for their balance of high efficiency, low cost, and sustainability, making them prime candidates for large-scale industrial applications. Gold catalysis, while more expensive, provides access to unparalleled molecular complexity through elegant cascade reactions. Looking forward, the continued development of biocatalytic and photocatalytic methods promises an even greener future, where complex heterocyclic scaffolds can be synthesized with minimal environmental impact under exceptionally mild conditions. The choice of catalyst will ultimately depend on the specific synthetic challenge, but the expanding array of options ensures that a suitable, efficient, and sustainable solution is within reach.

References

  • Narayanaswamy Venugopala, K., Prasanna, R. T., & Odhav, B. (n.d.). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Rasayan J. Chem. [Link]

  • Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Chemistry Portal. [Link]

  • Kausaite-Minkstimiene, A., Ramanaviciene, A., Simanaityte, R., Gabrielaitisa, D., Glumbokaite, L., & Ramanavicius, A. (2015). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. [Link]

  • Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26(20), 4189–4193. [Link]

  • (2014). The Hantzsch pyrrole synthesis. ResearchGate. [Link]

  • Kausaite-Minkstimiene, A., et al. (2015). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26(20), 4189-4193. [Link]

  • Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Semantic Scholar. [Link]

  • Padvi, S. A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. [Link]

  • Rowlinson, S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

  • Sathicq, Á. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]

  • Wang, H., et al. (2022). Silver-Catalyzed Asymmetric Desymmetrization of Cyclohexadienones via Van Leusen Pyrrole Synthesis. Organic Letters. [Link]

  • (n.d.). An efficient copper-catalysed pyrrole synthesis. Semantic Scholar. [Link]

  • Cheng, H., et al. (2024). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]

  • (2026). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. [Link]

  • (n.d.). Hantzsch pyrrole synthesis. Grokipedia. [Link]

  • Götze, S., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. [Link]

  • Khusnutdinov, R. I., et al. (2025). New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. [Link]

  • Ye, S., et al. (n.d.). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. PMC. [Link]

  • Devi, L., et al. (2022). Organo-photocatalytic Synthesis of Functionalized Pyrroles from 2H-Azirines and -Substituted Nitroalkenes. Thieme. [Link]

  • Schumacher, C., et al. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. ACS Publications. [Link]

  • (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Zhou, Y., et al. (n.d.). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. [Link]

  • Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Chemistry Portal. [Link]

  • Emayavaramban, B., et al. (2017). Iron-Catalyzed Sustainable Synthesis of Pyrrole. PubMed. [Link]

  • (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Emayavaramban, B., et al. (2016). Iron-Catalyzed Sustainable Synthesis of Pyrrole. Organic Letters. [Link]

  • Murphy, G. K., et al. (2022). Two-Step, One-Pot Pyrrole Synthesis by Iron-Catalyzed Carboamination/Copper-Mediated Cyclization. Semantic Scholar. [Link]

  • (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. ResearchGate. [Link]

  • (n.d.). Pyrrole-2-carboxylate decarboxylase. Wikipedia. [Link]

  • Zhang, Y., et al. (2013). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. PubMed. [Link]

  • Leinert, M., et al. (2024). A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. PubMed. [Link]

  • (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]

  • Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. PubMed. [Link]

  • Shu, C., et al. (2016). Gold-catalyzed tandem synthesis of bioactive spiro-dipyrroloquinolines and its application in the one-step synthesis of incargranine B aglycone and seneciobipyrrolidine (I). Organic Chemistry Frontiers. [Link]

  • Padvi, S. A., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 1H-Pyrrole-2-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: Establish a self-validating, highly secure operational framework for the handling, storage, and disposal of 1H-Pyrrole-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: Establish a self-validating, highly secure operational framework for the handling, storage, and disposal of 1H-Pyrrole-2-carboxylate and its derivatives.

Executive Summary & Chemical Profile

1H-Pyrrole-2-carboxylate (frequently handled as its methyl or ethyl ester derivatives) is a critical building block in organic synthesis. It is extensively utilized as an acyl donor in the development of pyrrolidine derivatives and potent small-molecule inhibitors for viral and fungal targets ()[1].

While highly valuable in medicinal chemistry, this compound presents specific occupational hazards. It is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), serious eye irritant (H319), and respiratory tract irritant (H335) ()[2]. As a Senior Application Scientist, I emphasize that safe handling goes beyond mere compliance—it ensures the integrity of your downstream assays and the longevity of your laboratory infrastructure. This guide provides field-proven protocols designed to mitigate exposure risks through scientifically grounded Personal Protective Equipment (PPE) selection and rigorous operational workflows.

Hazard Causality and PPE Selection Matrix

Understanding why a chemical is hazardous informs how we protect against it. 1H-Pyrrole-2-carboxylate derivatives are electrophilic and can interact with nucleophilic sites on biological macromolecules (such as proteins in the skin and mucous membranes), leading to acute localized irritation. Furthermore, as a fine powder or volatile ester, it poses a significant inhalation risk.

Quantitative Hazard Data & Storage Specifications
PropertySpecificationOperational Implication
CAS Number 1193-62-0 (Methyl ester) / 634-97-9 (Acid)Verify the exact derivative before handling to ensure correct solubility parameters ()[3].
Physical State Solid (Powder/Crystals)High risk of aerosolization during weighing and transfer.
Storage Temperature 0 to 8 °C (Refrigerator) or -20 °CRequires thermal equilibration to room temperature before opening to prevent condensation ()[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict barrier protection and local exhaust ventilation.
Mandatory Personal Protective Equipment (PPE)

The following PPE is non-negotiable when handling >10 mg of 1H-Pyrrole-2-carboxylate or its solutions:

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses lack orbital seals, leaving the eyes vulnerable to aerosolized dust or micro-splashes during solvent dissolution.

  • Dermal Protection (Gloves): 100% Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior chemical resistance against polar organic molecules compared to latex, preventing transdermal absorption of the esterified derivatives. Double-gloving is highly recommended during large-scale transfers.

  • Respiratory Protection: N95 particulate respirator or handling strictly within a certified Class II Type A2 Biological Safety Cabinet / Chemical Fume Hood ()[2].

    • Causality: The compound targets the respiratory system (STOT SE 3); local exhaust ventilation (LEV) is the primary engineering control required to keep airborne concentrations below mucosal irritation thresholds.

  • Body Protection: Flame-resistant (FR) or standard cotton laboratory coat with knit cuffs, fully buttoned to the neck.

Operational Workflow: Step-by-Step Handling Procedure

To ensure both user safety and reagent purity, follow this validated handling protocol.

Step 1: Preparation and Equilibration

  • Remove the 1H-Pyrrole-2-carboxylate container from cold storage (0–8 °C or -20 °C).

  • Allow the sealed container to equilibrate to ambient room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the ester or cause clumping, severely degrading the reagent's efficacy in transesterification reactions.

Step 2: Workspace Setup

  • Ensure the chemical fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm).

  • Place an anti-static weighing boat on the analytical balance inside the hood.

    • Causality: Anti-static materials prevent the fine powder from dispersing due to electrostatic repulsion, a common issue with dry carboxylate salts and esters.

Step 3: Dispensing and Dissolution

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Using a clean, grounded stainless steel spatula, transfer the required mass.

  • Immediately recap the source bottle to minimize environmental exposure.

  • If preparing a stock solution, dissolve the compound in an appropriate compatible solvent (e.g., methanol or dry CH2Cl2) directly within the fume hood before transferring to the benchtop ()[2].

Accidental Spill and Waste Disposal Plans

Spill Response Protocol

In the event of a localized spill within the fume hood or on the benchtop:

  • Isolate: Stop work and alert personnel in the immediate vicinity.

  • Contain: Cover the spilled solid with damp paper towels to prevent aerosolization. If the spill involves a solution, surround and cover it with an inert absorbent material such as silica gel, dry sand, or vermiculite ()[4].

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

    • Causality: Sweeping dry powder directly can aerosolize the irritant; dampening or using inert absorbents physically traps the particulates.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by a 70% ethanol wipe to remove residual organic traces.

Waste Disposal Plan

1H-Pyrrole-2-carboxylate must not be discharged into the municipal sewer system or waterways ()[4].

  • Solid Waste: Place all contaminated consumables (weighing boats, pipette tips, gloves, and spill absorbents) into a designated solid hazardous waste bin.

  • Liquid Waste: Collect organic solutions containing the compound in a clearly labeled, halogenated or non-halogenated solvent waste carboy (depending on the specific solvent used for dissolution).

  • Manifesting: Label the waste with the exact chemical name, concentration, and associated GHS hazard pictograms prior to institutional Environmental Health and Safety (EHS) pickup.

Workflow Visualization

G Start Preparation & PPE Donning (Nitrile, Goggles, Lab Coat) Equilibrate Thermal Equilibration (30 mins to Room Temp) Start->Equilibrate FumeHood Transfer to Fume Hood (Airflow 80-120 fpm) Equilibrate->FumeHood Handling Weighing & Dispensing (Anti-static tools) FumeHood->Handling SpillCheck Spill Occurred? Handling->SpillCheck SpillYes Initiate Spill Protocol SpillCheck->SpillYes Yes SpillNo Proceed to Reaction/Storage SpillCheck->SpillNo No Containment Absorb with Inert Material (Sand/Silica/Vermiculite) SpillYes->Containment Waste Dispose as Hazardous Waste (No Sewer Discharge) Containment->Waste SpillNo->Waste Contaminated Consumables

Operational Handling and Spill Response Workflow for 1H-Pyrrole-2-carboxylate.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrole-2-carboxylate
Reactant of Route 2
1H-Pyrrole-2-carboxylate
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